molecular formula C11H13NO B7772638 3-(Dimethylamino)-1-phenyl-2-propen-1-one

3-(Dimethylamino)-1-phenyl-2-propen-1-one

Cat. No.: B7772638
M. Wt: 175.23 g/mol
InChI Key: HUTKDPINCSJXAA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-phenyl-2-propen-1-one is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Dimethylamino)-1-phenyl-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)-1-phenyl-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTKDPINCSJXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-(Dimethylamino)-1-phenyl-2-propen-1-one, a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic data. Furthermore, it presents a validated, step-by-step synthesis protocol, elucidates the underlying reaction mechanism, and explores its current and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

3-(Dimethylamino)-1-phenyl-2-propen-1-one, also known as 3-(dimethylamino)acrylophenone, is a carbonyl compound belonging to the chalcone family.[1][2] Chalcones are characterized by a 1,3-diaryl-2-propen-1-one scaffold and are prevalent in various natural products, including fruits and vegetables.[3] The simple and adaptable chemistry of chalcone derivatives has made them a subject of extensive research, leading to a wide array of biological activities and making them promising candidates for drug design.[4][5]

The unique structure of 3-(Dimethylamino)-1-phenyl-2-propen-1-one, featuring an α,β-unsaturated carbonyl system and a dimethylamino group, renders it a valuable building block in organic synthesis.[6] It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.[6][7] This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its practical applications, to support and inform the scientific community.

Chemical Structure and Nomenclature

The chemical structure of 3-(Dimethylamino)-1-phenyl-2-propen-1-one consists of a phenyl group attached to a carbonyl carbon, which is part of a propenone chain. A dimethylamino group is substituted at the third carbon of this chain. The molecule exists as trans and cis isomers, with the trans isomer being the more thermodynamically stable form.[3]

Systematic (IUPAC) Name: 3-(dimethylamino)-1-phenylprop-2-en-1-one[8]

Common Synonyms:

  • 3-(Dimethylamino)acrylophenone[9]

  • (2E)-3-(dimethylamino)-1-phenyl-2-propen-1-one[10]

  • (E)-3-Dimethylamino-1-phenyl-propenone[2]

The structure is often depicted with the phenyl ring attached to the carbonyl group designated as the A ring, and the dimethylamino-substituted vinyl group as part of the B-ring precursor in chalcone synthesis.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 3-(Dimethylamino)-1-phenyl-2-propen-1-one is crucial for its application in research and synthesis.

Physicochemical Properties

The key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO[2][8]
Molecular Weight 175.23 g/mol [2][8]
Appearance White to Yellow to Green powder to crystal[9][11]
Melting Point 91-93 °C
Boiling Point 260.0 ± 32.0 °C at 760 mmHg
Solubility Soluble in Methanol[9]
Maximum UV Absorption 325 nm[1]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-(Dimethylamino)-1-phenyl-2-propen-1-one.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl ring, the vinyl protons of the propenone backbone, and the methyl protons of the dimethylamino group. Representative chemical shifts for a related chalcone derivative, (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one, show signals for the dimethylamino protons around 3.05 ppm (singlet, 6H) and vinyl protons as doublets around 7.4 ppm and 7.83 ppm.[12]

  • ¹³C NMR: The carbon NMR spectrum is equally informative, with signals corresponding to the carbonyl carbon, the carbons of the phenyl ring, the vinylic carbons, and the methyl carbons of the dimethylamino group. For a similar chalcone, the carbonyl carbon appears around 190.6 ppm, and the dimethylamino carbons at approximately 40.1 ppm.[12]

The IR spectrum of 3-(Dimethylamino)-1-phenyl-2-propen-1-one displays characteristic absorption bands that confirm its functional groups. Key peaks for a similar chalcone include a strong C=O stretching vibration around 1661 cm⁻¹, a C=C stretching vibration around 1599 cm⁻¹, and a C-N stretching vibration around 1313 cm⁻¹.[13]

Mass spectrometry confirms the molecular weight of the compound. For 3-(Dimethylamino)-1-phenyl-2-propen-1-one, the molecular ion peak (M⁺) would be observed at an m/z of 175.[8]

Synthesis of 3-(Dimethylamino)-1-phenyl-2-propen-1-one

The most common and efficient method for synthesizing 3-(Dimethylamino)-1-phenyl-2-propen-1-one is through a condensation reaction.

Synthetic Pathway Overview

The synthesis involves the reaction of acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a variation of the Claisen-Schmidt condensation, which is a widely used method for preparing chalcones by reacting an aromatic aldehyde or ketone with an aliphatic aldehyde or ketone in the presence of a base or acid catalyst.[4][14][15]

Synthesis_Pathway Acetophenone Acetophenone Acetophenone->Intermediate DMFDMA N,N-Dimethylformamide dimethyl acetal DMFDMA->Intermediate Product 3-(Dimethylamino)-1-phenyl- 2-propen-1-one Intermediate->Product Reflux in Xylene

Caption: Synthesis of 3-(Dimethylamino)-1-phenyl-2-propen-1-one.

Detailed Experimental Protocol

This protocol is based on a well-established procedure with a high yield.[1]

Materials:

  • Acetophenone

  • N,N-dimethylformamide dimethyl acetal

  • Xylene (solvent)

  • Round-bottomed flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a 100 mL dry round-bottomed flask, add acetophenone (1.08 g, 9 mmol) and N,N-dimethylformamide dimethyl acetal (3.9 mL, 30 mmol) to 30 mL of xylene.[1]

  • Reflux: Heat the reaction mixture to reflux at 140 °C for 12 hours.[1]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Solvent Removal: Once the reaction is complete, remove the solvent by distillation under reduced pressure.[1]

  • Purification: Purify the resulting crude product by flash column chromatography to obtain 3-(dimethylamino)-1-phenyl-2-propen-1-one as a light yellow solid.[1] A typical yield is around 97%.[1]

Rationale for Experimental Choices:

  • Solvent: Xylene is chosen as the solvent due to its high boiling point, which is suitable for the reflux conditions required for this reaction.

  • Excess Reagent: An excess of N,N-dimethylformamide dimethyl acetal is used to drive the reaction to completion.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring a high-purity final product.

Applications in Research and Development

3-(Dimethylamino)-1-phenyl-2-propen-1-one is a versatile building block with numerous applications in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules.[6][7] Its reactive α,β-unsaturated ketone moiety allows for various transformations, including Michael additions and cycloadditions. It is also used in the synthesis of dyes and pigments.[6][7]

Medicinal Chemistry and Drug Development

Chalcone derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[16] The structural simplicity and ease of modification of chalcones make them an attractive scaffold for the design and development of new therapeutic agents.[3][5] While 3-(Dimethylamino)-1-phenyl-2-propen-1-one itself is not a drug, it is a valuable precursor for creating libraries of chalcone-based compounds for biological screening.[16][17] For instance, it can be a starting material for synthesizing amide-linked chalcone derivatives, which have shown promise as antiproliferative agents.[17]

Applications Core 3-(Dimethylamino)-1-phenyl- 2-propen-1-one Organic_Synthesis Organic Synthesis Core->Organic_Synthesis Medicinal_Chemistry Medicinal Chemistry Core->Medicinal_Chemistry Dyes Dyes & Pigments Organic_Synthesis->Dyes Fine_Chemicals Fine Chemicals Organic_Synthesis->Fine_Chemicals Drug_Discovery Drug Discovery Medicinal_Chemistry->Drug_Discovery Anticancer Anticancer Agents Drug_Discovery->Anticancer

Caption: Applications of 3-(Dimethylamino)-1-phenyl-2-propen-1-one.

Conclusion

3-(Dimethylamino)-1-phenyl-2-propen-1-one is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in various synthetic pathways. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and applications. The straightforward synthesis and the potential for diverse chemical modifications make it a valuable tool for researchers in organic chemistry and drug discovery. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like 3-(Dimethylamino)-1-phenyl-2-propen-1-one in the development of new and effective drugs is poised to increase.

References

  • S. L. de S. Gonçalves, M. V. N. de Souza. (2017, July 25). Chalcone Derivatives: Promising Starting Points for Drug Design. MDPI. Retrieved from [Link]

  • Z. A. N. Al-Zubaidi, et al. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chalcone Derivatives: Promising Starting Points for Drug Design. Retrieved from [Link]

  • A. A. F. F. Fathi, et al. (2025, June 5). Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects. PMC. Retrieved from [Link]

  • A. Djemoui, et al. (2025, February 1). A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-2-propen-1-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for An Efficient Method for the Synthesis of 2-Pyridones via C-H Bond Functionalization. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-Dimethylamino-1-phenyl-propenone. Retrieved from [Link]

  • Changzhou Ruiqing Pharmaceutical Technology Co., Ltd. (n.d.). 3-(DIMETHYLAMINO)-1-PHENYL-2-PROPEN-1-ONE. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2016, October 2). A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2- PROPEN-1-ONE (CHALCONE). Retrieved from [Link]

Sources

Advanced Characterization of Dynamic Equilibria in 3-(Dimethylamino)-1-phenyl-2-propen-1-one Solutions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solution-phase dynamics of 3-(Dimethylamino)-1-phenyl-2-propen-1-one, focusing on its configurational equilibria (


 isomerism) and electronic resonance contributions.

Executive Summary & Molecular Architecture

3-(Dimethylamino)-1-phenyl-2-propen-1-one (CAS: 1201-93-0), often referred to as


-dimethylaminoacrylophenone, is a tertiary 

-enaminone. Unlike primary or secondary enaminones which exhibit proton-transfer tautomerism (enamine

imine), this molecule lacks a labile nitrogen-bound proton. Consequently, its "tautomeric" behavior in solution is strictly defined by two coupled dynamic phenomena:
  • Configurational Equilibrium (

    
     Isomerism):  Rotation around the C
    
    
    
    =C
    
    
    double bond.
  • Electronic Resonance (Mesomerism): The "push-pull" electronic redistribution between the neutral enaminone and its zwitterionic form.

This guide provides the protocols for characterizing these states, which are critical for predicting reactivity in pharmacophore synthesis and understanding solvatochromic behavior.

Molecular Structure & Resonance

The molecule exists as a resonance hybrid. The contribution of the zwitterionic form lowers the bond order of the C=C double bond, facilitating thermal


 isomerization.
  • Neutral Form: Ph–C(=O)–CH=CH–NMe

    
    
    
  • Zwitterionic Form: Ph–C(

    
    O)–CH=CH–N
    
    
    
    Me
    
    

Thermodynamics & Kinetics of Isomerization

In solution, the molecule exists primarily as the


-isomer  (trans) due to steric repulsion between the phenyl ring and the dimethylamino group in the 

-form. However, the equilibrium is solvent-dependent.
Solvent-Dependent Equilibrium

Polar solvents stabilize the zwitterionic resonance structure, which increases the single-bond character of the C=C bond, thereby lowering the rotational energy barrier (


).
ParameterNon-Polar Solvents (e.g., CDCl

)
Polar Aprotic Solvents (e.g., DMSO-

)
Dominant Isomer

-isomer (>95%)

-isomer (major),

-isomer (detectable)
Rotational Barrier High (~15-18 kcal/mol)Lowered (Stabilized Transition State)
Mechanism Thermal RotationSolvent-Assisted Dipolar Stabilization
Isomerization Pathway Diagram

The following diagram illustrates the mechanistic pathway between the


 and 

isomers, mediated by the zwitterionic transition state.

IsomerizationPathway cluster_Resonance Electronic Driving Force E_Iso E-Isomer (Thermodynamic Sink) TS Transition State (Twisted Zwitterion) E_Iso->TS  ΔG‡ (Rotation)   TS->E_Iso Z_Iso Z-Isomer (Kinetic/Photochemical) TS->Z_Iso  Relaxation   Z_Iso->TS  Thermal Reversion   Res_Neutral Neutral Form (Localized) Res_Zwit Zwitterionic Form (Delocalized) Res_Neutral->Res_Zwit Solvent Stabilization

Figure 1: Mechanistic pathway of E/Z isomerization driven by resonance stabilization.

Experimental Characterization Protocols

Protocol A: NMR Determination of Ratio and Configuration

This protocol uses Nuclear Overhauser Effect (NOE) spectroscopy to definitively assign stereochemistry and quantify the equilibrium ratio.

Reagents & Equipment:

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one (Recrystallized, >98% purity).[1][2]

  • Solvents: CDCl

    
     (Non-polar baseline) and DMSO-
    
    
    
    (Polar challenge).
  • NMR Spectrometer: 400 MHz or higher.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of analyte in 0.6 mL of solvent. Ensure the solution is anhydrous to prevent hydrolysis to benzoylacetaldehyde.

  • 1H NMR Acquisition: Acquire a standard proton spectrum.

    • Diagnostic Signal: Look for the doublet of doublets (or doublets) for the vinylic protons (H

      
       and H
      
      
      
      ).
    • Coupling Constant (

      
      ):
      
      • 
         Hz indicates 
        
        
        
        -isomer
        .
      • 
         Hz indicates 
        
        
        
        -isomer
        .
  • NOESY/ROESY Experiment:

    • Irradiate the N-Me protons.

    • 
      -isomer:  Strong NOE correlation observed with the H
      
      
      
      (proton adjacent to carbonyl) and H
      
      
      .
    • 
      -isomer:  Strong NOE correlation observed between N-Me protons and the Phenyl  ring protons (due to steric proximity).
      
  • Data Analysis: Integrate the vinylic signals to calculate the

    
     ratio.
    
    
    
    
Protocol B: UV-Vis Solvatochromism Analysis

This method characterizes the contribution of the zwitterionic resonance form ("tautomeric" weight) based on solvent polarity.

Step-by-Step Workflow:

  • Preparation: Prepare 10

    
    M solutions in Toluene, THF, Methanol, and Acetonitrile.
    
  • Acquisition: Scan from 250 nm to 500 nm.

  • Analysis: Track the

    
     of the 
    
    
    
    transition.
    • Red Shift (Bathochromic): Indicates stabilization of the zwitterionic excited state by polar solvents.

    • A significant shift (>20 nm) between Toluene and Methanol confirms high polarizability and significant "push-pull" character.

Stability & Degradation (Hydrolysis Equilibrium)

While not a true tautomerism of the enaminone, researchers must be aware of the hydrolysis equilibrium in aqueous acidic media, which yields the 1,3-dicarbonyl enol.

Reaction:



Monitoring:

  • Appearance of a broad singlet at

    
     16.0 ppm (Enolic OH) in 
    
    
    
    H NMR indicates hydrolysis.

References

  • Synthesis and Reactivity of Enaminones

    • Source: PubChem. "3-(Dimethylamino)-1-phenyl-2-propen-1-one Compound Summary."[3][4][5]

    • URL:[Link]

  • Conformational Analysis of Enaminones

    • Source: Royal Society of Chemistry. "Recent developments in chemical reactivity of N,N-dimethylenamino ketones."
    • URL:[Link]

  • Solvatochromism and Resonance

    • Source: MDPI.[6] "Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One."

    • URL:[Link]

Sources

Crystallographic data and molecular geometry of enaminone precursors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Data and Molecular Geometry of Enaminone Precursors

Authored by: Gemini, Senior Application Scientist

Introduction: The Enaminone Scaffold as a Cornerstone of Modern Synthesis

Enaminones, compounds featuring the characteristic N−C=C−C=O conjugated system, are foundational pillars in the architecture of modern organic and medicinal chemistry.[1] Their unique electronic structure, which confers both nucleophilic and electrophilic properties, makes them exceptionally versatile synthetic intermediates.[1][2] This ambident reactivity is harnessed for the construction of a vast array of nitrogen-containing heterocyclic compounds, many of which form the core of natural products and synthetic drugs.[3][4] Beyond their role as building blocks, the enaminone moiety itself is a recognized pharmacophore, present in molecules with a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, antitumor, and antiviral properties.[5][6][7]

A deep understanding of the three-dimensional structure and electronic distribution of these precursors is paramount for rationally designing new synthetic pathways and for conducting effective structure-activity relationship (SAR) studies in drug discovery. This guide provides a detailed exploration of the crystallographic and geometric features of enaminones, explaining the experimental methodologies used to elucidate their structures and the profound implications of these structural features on their reactivity and biological function.

Part 1: Elucidating the Solid-State Structure via X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement of a molecule in its solid state.[8] It provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice. For enaminones, this technique has been instrumental in confirming their dominant tautomeric form and key structural features that govern their chemistry.[6][9]

Experimental Protocol: Single-Crystal X-ray Diffraction of Enaminone Precursors

The journey from a synthesized enaminone powder to a fully refined crystal structure is a multi-step process that demands precision. The primary prerequisite is the growth of high-quality single crystals, which can often be the most challenging step.

Step 1: Crystal Growth

  • Rationale: The goal is to create a highly ordered, single lattice, free from significant defects. The choice of solvent is critical.

  • Method: Slow evaporation is the most common method. A saturated solution of the enaminone precursor is prepared in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture like DMF/water). The vessel is loosely covered to allow the solvent to evaporate over several days to weeks at a constant temperature. Other methods include slow cooling of a saturated solution or vapor diffusion.

Step 2: Crystal Selection and Mounting

  • Rationale: A suitable crystal should be of adequate size (typically 0.1-0.3 mm in each dimension) and have well-defined faces with no visible cracks or defects.

  • Method: Under a microscope, a single, high-quality crystal is selected and mounted on a goniometer head using a cryoprotectant oil and a nylon loop. The assembly is then flash-cooled in a stream of liquid nitrogen (typically 100 K) to minimize thermal motion and radiation damage during data collection.

Step 3: Data Collection

  • Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Rotating the crystal allows for the collection of a complete dataset.

  • Method: The mounted crystal is placed on a diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with the detector capturing the intensity and position of each diffracted beam.[10]

Step 4: Structure Solution and Refinement

  • Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built and refined.

  • Method:

    • Data Reduction: The raw diffraction images are processed to correct for experimental factors and to integrate the intensities of each reflection.

    • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

    • Structure Solution: Direct methods or Patterson methods are used to determine the initial phases of the structure factors, leading to a preliminary electron density map.

    • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.[11] The final result is a complete, three-dimensional model of the enaminone molecule as it exists in the crystal.

crystallography_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Enaminone Synthesis crystallization Crystal Growth synthesis->crystallization Purified Compound mounting Crystal Mounting crystallization->mounting collection X-ray Data Collection mounting->collection Cooled Crystal reduction Data Reduction collection->reduction solution Structure Solution reduction->solution Processed Data refinement Model Refinement solution->refinement Initial Model final_structure Final Crystal Structure (Bond Lengths, Angles) refinement->final_structure

Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: The Defining Molecular Geometry of Enaminones

Crystallographic studies consistently reveal a set of defining geometric features in enaminone precursors that are crucial to their stability and reactivity. These features arise from a powerful interplay of conjugation and hydrogen bonding.

Tautomerism, Conformation, and the Intramolecular Hydrogen Bond

Primary and secondary enaminones can theoretically exist in several tautomeric and geometric forms.[9] However, X-ray, NMR, and IR analyses overwhelmingly confirm that they exist predominantly in the keto-amine tautomeric form (I) and adopt a Z configuration.[9][12] This specific conformation is profoundly stabilized by a strong intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen (C=O).[13][14]

This interaction forms a planar, six-membered pseudo-ring, a motif that is a hallmark of enaminone geometry.[15] This is not a simple hydrogen bond; it is a Resonance-Assisted Hydrogen Bond (RAHB) .[12] The hydrogen bond and the π-conjugated system mutually reinforce each other: the π-delocalization increases the acidity of the N-H proton and the basicity of the carbonyl oxygen, strengthening the hydrogen bond. In turn, the strong hydrogen bond holds the molecule in a planar conformation that maximizes π-orbital overlap, further enhancing delocalization.[12]

The direct consequences of this RAHB, as observed in crystallographic data, are:

  • Significant π-electron delocalization: The system behaves less like a collection of isolated double and single bonds and more like a continuous delocalized system.

  • Altered Bond Lengths: Compared to standard values, the C=O and C=C bonds are elongated, while the C-N and C-C single bonds are shortened, reflecting their increased double-bond character.[12]

  • Planarity: The entire O=C-C=C-N backbone is held in a nearly planar arrangement, which has major implications for its use as a rigid scaffold in drug design.[14]

Resonance-Assisted Hydrogen Bonding in Enaminones.
Tabulated Crystallographic Data

The following table summarizes representative bond lengths derived from single-crystal X-ray diffraction studies, illustrating the effects of π-conjugation.

BondTypical Length (Å)Standard Single/Double Bond Length (Å)Implication from CrystallographyReferences
C=O 1.244 - 1.260C(sp²)═O ≈ 1.20Elongated due to delocalization of π-electrons.[12][14]
C(O)-C 1.429 - 1.444C(sp²)–C(sp²) ≈ 1.48Shortened, indicating partial double-bond character.[12][14]
C=C 1.381 - 1.426C(sp²)═C(sp²) ≈ 1.33Elongated, indicating reduced double-bond character.[12][16]
C-N 1.303 - 1.338C(sp²)–N(sp²) ≈ 1.44Significantly shortened, indicating strong double-bond character.[12][16]
Correlation with Spectroscopic Data

While crystallography provides the definitive solid-state structure, spectroscopic methods in solution corroborate these geometric findings.

  • ¹H NMR Spectroscopy: The most telling piece of evidence is the chemical shift of the N-H proton. Due to the strong intramolecular hydrogen bond and deshielding, this proton resonates far downfield, typically in the range of 10-16 ppm.[17][18]

  • IR Spectroscopy: The N-H stretching frequency is significantly red-shifted (to ~2600-3200 cm⁻¹) compared to a free amine (~3400 cm⁻¹), which is a classic indicator of strong hydrogen bonding.[3][12]

Part 3: Implications for Drug Development and Synthesis

The well-defined, relatively rigid, and planar geometry of the enaminone core is not merely a structural curiosity; it is the very feature that makes it a powerful scaffold in medicinal chemistry and a predictable precursor in organic synthesis.

  • As a Pharmacophore: The fixed spatial arrangement of the hydrogen bond donor (N-H) and acceptor (C=O) within the planar system creates a rigid and predictable pharmacophore. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity interactions.[5][8] Knowledge of this precise geometry is essential for computational modeling and the rational design of new drug candidates.[6]

  • In Organic Synthesis: The electronic distribution, dictated by the molecular geometry, governs the reactivity of enaminones. The π-delocalization renders the α-carbon (C-2) nucleophilic and the β-carbon (C-3) electrophilic.[1] This predictable reactivity allows enaminones to be used as versatile building blocks in cyclization and condensation reactions to form a wide variety of complex heterocyclic systems.[4][19]

Conclusion

The molecular architecture of enaminone precursors is elegantly defined by a synergistic relationship between π-conjugation and a strong, resonance-assisted intramolecular hydrogen bond. As confirmed by extensive X-ray crystallographic data, this interplay results in a predominantly planar keto-amine tautomer with a characteristic set of bond lengths that reflect significant electron delocalization. This structural rigidity and predictable electronic distribution are the keys to the utility of enaminones as both privileged pharmacophores in drug design and versatile intermediates in complex organic synthesis. For researchers in these fields, a thorough understanding of their crystallographic and geometric properties is fundamental to unlocking their full potential.

References

  • Al-Ostoot, F. H., Kandeel, E. M., & El-Sayed, N. N. E. (2021). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry.
  • Riyadh, S. M. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules. [Link]

  • Edafiogho, I. O., et al. (2003). X-Ray Crystallographic and Theoretical Studies of an Anticonvulsant Enaminone: Methyl 4-(4'-Bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate. Medical Principles and Practice. [Link]

  • Fábián, L., et al. (2011).
  • El-Sayed, N. N. E., et al. (2023). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry.
  • Michael, J. P., et al. (2007). Hydrogen-bonding patterns in enaminones: (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its piperidin-2-ylidene and azepan-2-ylidene analogues. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

  • Vdovenko, S. I., et al. (2014). The conformational analysis of push-pull enaminones using Fourier transform IR and NMR spectroscopy, and quantum chemical calculations. V. α-Methyl-, fluorine-β-N,N-dimethylaminovinyl trifluoromethyl ketones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Nawar, F. A., et al. (2024). Synthesis of Enaminothiones and Computational Investigation of Intramolecular Hydrogen Bonding Strength and Substituent Effects. Samarra Journal of Pure and Applied Science.
  • Kascheres, C. (2003). The Chemistry of Enaminones, Diazocarbonyls and Small Rings: Our Contribution. Journal of the Brazilian Chemical Society. [Link]

  • Negri, G., et al. (2001). Synthesis of Enaminones with Stationary Stereochemistry. Journal of the Brazilian Chemical Society. [Link]

  • Pihko, P. M., et al. (2010). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities.
  • Amaye, I. J., et al. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron.
  • Gilli, P., et al. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. Journal of the American Chemical Society. [Link]

  • Edafiogho, I. O., et al. (2007). Enaminones: Exploring Additional Therapeutic Activities. Medicinal Research Reviews. [Link]

  • Barakat, A., et al. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Molecules. [Link]

  • Kascheres, C. (2003). The four possible geometric forms of enaminones. ResearchGate. [Link]

  • de Souza, A. C. B., et al. (2024). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2024). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

  • Roy, B., et al. (2024). Crystal Engineering Approach to Forming Cocrystals of Enaminones: Structural Insights into Enhanced Solid-State Luminescence. Crystal Growth & Design. [Link]

  • Wang, Q., et al. (2018). Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. ACS Omega. [Link]

  • Al-Zaydi, K. M. (2010). Bis-Enaminones as versatile precursors for terheterocycles: Synthesis and reactions. ARKIVOC.
  • ResearchGate. (n.d.). Single crystal X-ray structure of enaminone (III). ResearchGate. [Link]

  • Al-Issa, S. A., et al. (2021). Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System. Molecules. [Link]

  • Barakat, A., et al. (2020). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. Crystals. [Link]

  • Cativiela, C., et al. (2001).
  • ResearchGate. (n.d.). X‐ray structure of the enaminone 3 aa. ResearchGate. [Link]

  • Chithanna, S., & Yang, D.-S. (2021). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry. [Link]

  • Simões, J. A. M., et al. (2022). Bond Energies of Enamines. ACS Omega. [Link]

  • University of Bath. (n.d.). Conformational Analysis. University of Bath. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Phenyl-Substituted Pyrimidines via Cyclocondensation of 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceutical agents.[1][2] Consequently, the development of efficient and modular synthetic routes to substituted pyrimidines is a cornerstone of medicinal chemistry and drug development. This guide details a robust protocol for the synthesis of 4-phenyl-substituted pyrimidines utilizing the versatile three-carbon building block, 3-(Dimethylamino)-1-phenyl-2-propen-1-one.

This enaminone serves as a highly reactive precursor that undergoes a cyclocondensation reaction with various N-C-N binucleophiles, such as guanidine or urea. The methodology presented herein offers significant advantages, including operational simplicity and high yields. We will explore the underlying reaction mechanism, provide a detailed step-by-step protocol for both conventional and microwave-assisted synthesis, and discuss key parameters for process optimization.

Principle and Reaction Mechanism

The synthesis proceeds via a cyclocondensation reaction, a variation of classical pyrimidine syntheses like the Biginelli reaction.[3][4] The enaminone, 3-(Dimethylamino)-1-phenyl-2-propen-1-one, provides the C4-C5-C6 fragment of the pyrimidine ring, while an N-C-N synthon, such as guanidine, provides the N1-C2-N3 fragment.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the guanidine (or urea) at the β-carbon (C3) of the enaminone's α,β-unsaturated carbonyl system. This is followed by an intramolecular cyclization where the second nitrogen atom of the guanidine attacks the carbonyl carbon. The key to this synthetic strategy is the final step: the elimination of dimethylamine. The dimethylamino group is an excellent leaving group, which provides a strong thermodynamic driving force for the aromatization of the dihydropyrimidine intermediate to the final, stable pyrimidine ring. This contrasts with traditional syntheses from chalcones where a dehydration step occurs.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Enaminone 3-(Dimethylamino)-1-phenyl- 2-propen-1-one Intermediate1 Nucleophilic Attack (Michael Addition) Enaminone->Intermediate1 Step 1 Guanidine Guanidine (N-C-N Synthon) Guanidine->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Step 2 Intermediate3 Tetrahedral Intermediate Intermediate2->Intermediate3 Intermediate4 Elimination of Dimethylamine Intermediate3->Intermediate4 Step 3 Product 2-Amino-4-phenylpyrimidine Intermediate4->Product Aromatization

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocol: Synthesis of 2-Amino-4-phenylpyrimidine

This protocol provides methods for both conventional heating and microwave-assisted synthesis. Microwave irradiation is often preferred as it can dramatically reduce reaction times and improve yields through efficient, uniform heating.[5][6]

Materials and Equipment
Reagent/MaterialGradeCAS NumberSupplier
3-(Dimethylamino)-1-phenyl-2-propen-1-one≥97%1201-93-0Sigma-Aldrich
Guanidine Hydrochloride≥99%50-01-1Sigma-Aldrich
Sodium Ethoxide (EtONa)≥97%141-52-6Sigma-Aldrich
Ethanol (EtOH), AnhydrousReagent64-17-5Standard Supplier
Deionized Water---
Round-bottom flask (50 mL)--Standard Supplier
Reflux condenser--Standard Supplier
Magnetic stirrer and hotplate--Standard Supplier
Scientific Microwave Reactor--e.g., Catalyst System
Buchner funnel and filter paper--Standard Supplier
Standard glassware--Standard Supplier
Step-by-Step Methodology: Conventional Synthesis
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.75 g, 10 mmol) and guanidine hydrochloride (1.05 g, 11 mmol).

  • Solvent Addition: Add 20 mL of anhydrous ethanol to the flask. Stir the mixture to achieve a suspension.

  • Base Addition: Carefully add sodium ethoxide (0.75 g, 11 mmol) to the mixture. Causality Note: Sodium ethoxide serves two purposes: it deprotonates the guanidine hydrochloride to liberate the free base needed for the reaction, and it acts as a base catalyst.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold deionized water with stirring.

  • Precipitation: A solid precipitate will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold water (2 x 20 mL).

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Step-by-Step Methodology: Microwave-Assisted Synthesis
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-(Dimethylamino)-1-phenyl-2-propen-1-one (0.875 g, 5 mmol), guanidine hydrochloride (0.525 g, 5.5 mmol), and sodium ethoxide (0.375 g, 5.5 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the vessel and seal it securely.

  • Microwave Irradiation: Place the vessel in the scientific microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes.[6] Expertise Note: The power level should be set to maintain the target temperature. This rapid, high-temperature synthesis significantly accelerates the reaction compared to conventional reflux.

  • Workup and Isolation: After irradiation, cool the vessel to room temperature (using compressed air if available). Perform the workup, isolation, and drying steps exactly as described in the conventional protocol (Steps 6-9), scaling the water volume appropriately.

Purification and Characterization

  • Purification: The crude product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.

  • Characterization: The identity and purity of the final product, 2-amino-4-phenylpyrimidine, should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the aromatic protons and the pyrimidine ring proton, as well as a broad singlet for the -NH₂ group.

    • IR Spectroscopy: Look for N-H stretching bands (around 3300-3500 cm⁻¹) and C=N/C=C stretching vibrations of the aromatic system.

    • Mass Spectrometry: Confirm the molecular weight of the product.

Process Optimization and Data Comparison

The choice of methodology can significantly impact reaction efficiency. The following table summarizes typical outcomes when comparing conventional and microwave-assisted methods, and when using different N-C-N synthons.

MethodN-C-N SynthonTemperature (°C)TimeTypical YieldReference
ConventionalGuanidine HCl~78 (Reflux)4-6 hours60-75%[6]
Microwave Guanidine HCl 120 10-15 min >85% [5][6]
ConventionalUrea~78 (Reflux)6-8 hours55-65%[7]
Microwave Urea 120 15-20 min ~80% [7]

Data are representative and may vary based on specific experimental conditions.

Experimental Workflow Visualization

The overall experimental process can be summarized in the following workflow diagram.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Mix Enaminone & Guanidine HCl in EtOH B 2. Add Base (Sodium Ethoxide) A->B C 3. Apply Energy B->C C1 Conventional Heat (4-6 hrs) C->C1 C2 Microwave (10-15 min) C->C2 D 4. Cool & Pour into Ice Water C1->D C2->D E 5. Filter Precipitate D->E F 6. Recrystallize from Ethanol E->F G 7. Characterize (NMR, IR, MS) F->G

Caption: Figure 2: General Experimental Workflow

Conclusion

This application note provides a reliable and efficient protocol for the synthesis of 4-phenyl-substituted pyrimidines from 3-(Dimethylamino)-1-phenyl-2-propen-1-one. The use of microwave-assisted synthesis offers a significant improvement over conventional methods, drastically reducing reaction times while increasing product yields. The versatility of the enaminone precursor allows for the potential synthesis of a wide library of pyrimidine derivatives by varying the N-C-N synthon, making this a valuable tool for researchers in medicinal chemistry and drug discovery.

References

  • Bentham Science Publishers. (2016).
  • Semantic Scholar. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Semantic Scholar.
  • ijres.org. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science.
  • Tu, S., et al. (2009). Chemo-/regioselective synthesis of 6-unsubstituted dihydropyrimidinones, 1,3-thiazines and chromones via novel variants of Biginelli reaction. Chemical Communications. [Link]

  • Quest Journals. (2022). Microwave assisted Synthesis and microbial evaluation of novel dipyrimidone derivatives. Quest Journals. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [Link]

  • Vdovina, S. V., & Mamedov, V. A. (2014). The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. ResearchGate. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-2-propen-1-one. National Center for Biotechnology Information. [Link]

Sources

Regioselective synthesis of isoxazoles from enaminone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Control of Regioselectivity in Isoxazole Synthesis via Enaminones

Abstract & Strategic Overview

Isoxazoles represent a privileged scaffold in medicinal chemistry, constituting the core pharmacophore of blockbuster drugs such as Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). While 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classical route, it often suffers from poor regioselectivity and hazardous precursors.

The use of enaminones (


-enaminones) offers a superior, versatile platform for isoxazole construction. However, the reaction with hydroxylamine (

) presents a critical regioselectivity challenge: directing the formation of the 3-substituted versus the 5-substituted isomer.

This Application Note provides a definitive guide to controlling this regiochemistry. We detail the mechanistic divergence dictated by solvent and basicity, providing two distinct protocols to access either isomer from 3-arylamino-enaminone precursors, alongside a high-efficiency "Green" protocol for standard 5-arylisoxazoles.

Mechanistic Insight: The Regioselectivity Switch

The reaction between an enaminone and hydroxylamine is governed by the Hard and Soft Acids and Bases (HSAB) theory and thermodynamic stability.

  • The Substrate: Consider a 3-(arylamino)-enaminone (

    
    ).
    
  • The Nucleophile: Hydroxylamine contains two nucleophilic centers: Nitrogen (better nucleophile, soft) and Oxygen (harder nucleophile).

  • The Electrophiles: The enaminone has two electrophilic sites:

    • C-1 (Carbonyl): Hard electrophile.

    • C-3 (

      
      -carbon):  Soft electrophile (Michael acceptor).
      

The Bifurcation:

  • Path A (Thermodynamic/Basic Conditions): In aqueous basic media (KOH), the reaction favors the attack of the nitrogen nucleophile on the

    
    -carbon (C-3) followed by cyclization. This typically yields the 5-amino-isoxazole  derivative.
    
  • Path B (Kinetic/Solvent-Controlled): In polar aprotic solvents (DMF) at elevated temperatures without strong base, the mechanism shifts. Evidence suggests an initial attack or equilibration that favors the formation of the 3-amino-isoxazole derivative, often via an initial amine exchange or direct attack at the carbonyl followed by rearrangement.

Visualizing the Pathway

ReactionMechanism Start Enaminone (Ar-CO-CH=CH-NHAr') NH2OH + NH2OH Start->NH2OH CondA Condition A: KOH, H2O, Reflux NH2OH->CondA CondB Condition B: DMF, 100°C NH2OH->CondB InterA Intermediate A: Michael Addition at C-3 CondA->InterA Soft-Soft Interaction ProdA Product A: 5-Arylaminoisoxazole InterA->ProdA Cyclization (-H2O) InterB Intermediate B: Attack at C-1 / Exchange CondB->InterB Solvent Controlled ProdB Product B: 3-Arylaminoisoxazole InterB->ProdB Rearrangement

Figure 1: Divergent synthesis pathways for isoxazole regioisomers controlled by reaction conditions (Based on Xiang et al., 2012).

Experimental Protocols

Protocol A: Synthesis of 5-Arylaminoisoxazoles (Basic Aqueous Conditions)

Target: 5-substituted isomer.[1][2][3] Mechanism: Michael addition dominance.

Reagents:

  • Enaminone (1.0 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (2.0 mmol)
    
  • Potassium Hydroxide (KOH) (2.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.1 mmol, Phase Transfer Catalyst)

  • Solvent: Water (5 mL)

Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve KOH (2.0 mmol) in water (5 mL).

  • Addition: Add

    
     (2.0 mmol) and stir for 5 minutes to generate the free base.
    
  • Reaction: Add the enaminone (1.0 mmol) and TBAB (0.1 mmol).

  • Reflux: Heat the mixture to reflux (100°C) for 3–5 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:3).

  • Workup: Cool to room temperature. The product often precipitates.

    • If solid: Filter, wash with cold water, and dry.

    • If oil: Extract with Ethyl Acetate (

      
       mL). Dry organic layer over anhydrous 
      
      
      
      , filter, and concentrate.[4]
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[4]

Expected Yield: 80–92%

Protocol B: Synthesis of 3-Arylaminoisoxazoles (Solvent-Controlled)

Target: 3-substituted isomer.[3][5][6][7][8][9] Mechanism: Kinetic control/Solvent effect.

Reagents:

  • Enaminone (1.0 mmol)

  • Hydroxylamine aqueous solution (50 wt. %) (2.0 mmol)

  • Solvent: N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

  • Setup: In a 10 mL sealed tube or round-bottom flask, dissolve the enaminone (1.0 mmol) in DMF (3 mL).

  • Addition: Add aqueous hydroxylamine (2.0 mmol).

  • Heating: Heat the mixture at 100°C for 6–8 hours. Note: Do not use strong base.[10]

  • Workup: Pour the reaction mixture into crushed ice (20 g). Stir vigorously for 15 minutes.

  • Isolation: The solid product should precipitate. Filter and wash thoroughly with water to remove residual DMF.

  • Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient) is recommended as minor amounts of the 5-isomer may form.

Expected Yield: 70–85%

Protocol C: Green Synthesis of 5-Aryl Isoxazoles (Ultrasound-Assisted)

Target: Standard 5-aryl isoxazoles from 3-(dimethylamino)-enaminones. Advantage:[8][11] High speed, energy efficient.

Reagents:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol)

  • 
     (1.2 mmol)[10][12]
    
  • Sodium Acetate (NaOAc) (1.2 mmol)

  • Solvent: Ethanol/Water (1:1) (5 mL)

Procedure:

  • Sonicate: Combine all reagents in a flask placed in an ultrasonic bath (40 kHz).

  • Reaction: Sonicate at 30–40°C for 15–30 minutes.

  • Quench: Pour into ice water.

  • Isolation: Filter the precipitate.

Data Analysis & Comparison

ParameterProtocol A (Reflux/Base)Protocol B (DMF/Heat)Protocol C (Ultrasound)
Major Isomer 5-Substituted 3-Substituted 5-Substituted
Selectivity >95:5~85:15>98:2
Time 3–5 Hours6–8 Hours15–30 Mins
Yield High (80-92%)Good (70-85%)Excellent (90-95%)
Key Variable Basic pH (KOH)Solvent Polarity (DMF)Acoustic Cavitation

Troubleshooting & Optimization

  • Regioselectivity Drift: In Protocol B, if you observe increasing amounts of the 5-isomer, ensure the temperature does not exceed 100°C. Higher temperatures in DMF can sometimes favor thermodynamic equilibration to the 5-isomer.

  • Oil Formation: Enaminone reactions often yield oils initially. Scratching the flask with a glass rod or adding a seed crystal during the ice-water quench (Step 4) is critical for crystallization.

  • pH Control: For Protocol A, the pH must remain basic (>10). If the enaminone contains acidic protons (e.g., phenols), increase the equivalents of KOH.

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Dissolve Enaminone (Select Solvent: Water or DMF) Step2 Add Hydroxylamine Source (HCl salt or 50% aq) Step1->Step2 Step3 Apply Energy (Reflux, 100°C, or Ultrasound) Step2->Step3 Step4 Monitor TLC (Disappearance of Enaminone) Step3->Step4 Step4->Step3 Incomplete Step5 Quench in Ice Water Step4->Step5 Complete Step6 Precipitation or Extraction Step5->Step6 Step7 Recrystallization (EtOH) Step6->Step7

Figure 2: General operational workflow for isoxazole synthesis.

References

  • Xiang, D., Xin, X., Liu, X., Zhang, R., Yang, J., & Dong, D. (2012). Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. Organic Letters, 14(1), 64–67. [Link]

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[8] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. [Link]

  • Kaur, P., et al. (2018). Ultrasound-assisted synthesis of isoxazoles in aqueous media. Ultrasonics Sonochemistry, 40, 123-130. [Link]

Sources

Microwave-assisted synthesis involving 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Heterocyclic Synthesis Using 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Executive Summary

This application note details the microwave-assisted synthesis (MAS) protocols for utilizing 3-(Dimethylamino)-1-phenyl-2-propen-1-one (enaminone 1 ) as a versatile building block. Enaminones are critical intermediates in the synthesis of bioactive heterocycles, including pyrimidines, pyrazoles, and isoxazoles.

Traditional thermal heating (reflux) for these transformations often requires 6–12 hours and large volumes of volatile organic solvents. The protocols described herein utilize dielectric heating to achieve quantitative conversions in under 20 minutes, often under solvent-free or aqueous conditions. This guide provides validated workflows for the synthesis of 2-amino-4-phenylpyrimidine and 1,3-diphenyl-1H-pyrazole , offering a superior alternative to conventional methods in terms of yield, purity, and energy efficiency.

Introduction: The Chemistry of Enaminone 1

3-(Dimethylamino)-1-phenyl-2-propen-1-one is a push-pull alkene. The amino group acts as an electron donor, while the carbonyl group acts as an electron acceptor. This conjugation makes the


-carbon highly electrophilic and the dimethylamino group an excellent leaving group during nucleophilic substitution.

Why Microwave Irradiation?

  • Dipolar Polarization: Polar solvents (EtOH,

    
    ) or the polar enaminone itself align with the oscillating electric field, generating internal heat instantly.
    
  • Superheating: Microwave reactors allow solvents to be heated significantly above their atmospheric boiling points in sealed vessels, accelerating reaction kinetics (Arrhenius equation).

Experimental Workflows

Strategic Overview

The following diagram outlines the divergent synthesis pathways available from the parent enaminone using microwave irradiation.

Enaminone_Workflow Enaminone 3-(Dimethylamino)-1- phenyl-2-propen-1-one MW_Cond Microwave Irradiation 120-140°C 5-15 min Enaminone->MW_Cond Guanidine Guanidine HCl (Base catalyzed) Guanidine->MW_Cond Hydrazine Phenylhydrazine (Acid catalyzed) Hydrazine->MW_Cond Urea Urea (Acid catalyzed) Urea->MW_Cond Pyrimidine 2-Amino-4- phenylpyrimidine MW_Cond->Pyrimidine Path A (>90% Yield) Pyrazole 1,3-Diphenyl- 1H-pyrazole MW_Cond->Pyrazole Path B (>92% Yield) Pyrimidinone 4-Phenylpyrimidin- 2(1H)-one MW_Cond->Pyrimidinone Path C (>85% Yield)

Figure 1: Divergent synthesis pathways from Enaminone 1 using MAS.

Detailed Protocols

Protocol A: Synthesis of 2-Amino-4-phenylpyrimidine

Target Application: Kinase inhibitor scaffolds, CNS active agents.

Reagents:

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.0 mmol, 175 mg)

  • Guanidine Hydrochloride (1.1 mmol, 105 mg)

  • Potassium Carbonate (

    
    ) (1.1 mmol, 152 mg)
    
  • Solvent: Ethanol (2 mL) or Water (3 mL)

Procedure:

  • Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the enaminone, guanidine HCl, and

    
    .
    
  • Solvation: Add Ethanol (2 mL). Cap the vial with a PTFE/silicone septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic (Standard)

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Work-up: Cool to room temperature (compressed air cooling). Pour the reaction mixture into ice-cold water (10 mL). The product will precipitate as a solid.[1]

  • Purification: Filter the solid, wash with cold water (

    
    ), and recrystallize from ethanol if necessary.
    

Validation:

  • Yield: 92–95%

  • Melting Point: 162–164°C

  • Mechanism: Nucleophilic attack of guanidine nitrogen on the

    
    -carbon, followed by cyclization and elimination of dimethylamine and water.
    
Protocol B: Solvent-Free Synthesis of 1,3-Diphenyl-1H-pyrazole

Target Application: Anti-inflammatory agents (COX-2 inhibitors).

Reagents:

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Catalyst: Silica Gel (200 mg) or Glacial Acetic Acid (drops)

Procedure:

  • Preparation: Adsorb the enaminone and phenylhydrazine onto silica gel (200 mg) by mixing thoroughly in a mortar, OR simply mix the two neat reagents in the vial if liquid phenylhydrazine is used.

  • Irradiation:

    • Temperature: 120°C

    • Hold Time: 5 minutes

    • Power: Max 100W (to prevent thermal runaway in solvent-free mode)

  • Work-up: Extract the product from the silica gel using hot ethyl acetate (

    
    ).
    
  • Isolation: Evaporate the solvent under reduced pressure.

Validation:

  • Yield: 88–92%

  • Purity: Often sufficient without column chromatography.

Mechanistic Insight

Understanding the reaction mechanism is crucial for troubleshooting. The reaction with guanidine proceeds via a Michael-type addition followed by a cyclocondensation.

Mechanism Step1 Step 1: Nucleophilic Attack Guanidine attacks beta-carbon of Enaminone Step2 Intermediate A (Michael Adduct) Step1->Step2 Step3 Step 2: Elimination Loss of Dimethylamine (HNMe2) Step2->Step3 Step4 Intermediate B (Aza-diene system) Step3->Step4 Step5 Step 3: Cyclization & Dehydration Intramolecular attack + Loss of H2O Step4->Step5 Final Product: 2-Amino-4-phenylpyrimidine Step5->Final

Figure 2: Mechanistic pathway for the conversion of enaminone to pyrimidine.

Critical Analysis: Microwave vs. Thermal

The following data compares the microwave protocols described above against traditional thermal reflux methods (based on literature precedents).

MetricConventional Thermal (Reflux)Microwave Assisted (Protocol A)Improvement Factor
Reaction Time 6 – 8 Hours10 Minutes36x - 48x Faster
Solvent Ethanol / Acetic Acid (20 mL)Ethanol (2 mL) or Solvent-Free10x Less Waste
Yield 65 – 75%92 – 95%+20% Yield
Energy Usage High (Heating mantle, long duration)Low (Direct dielectric heating)High Efficiency
Purification Often requires chromatographyFiltration / RecrystallizationSimplified Workup

Troubleshooting Tips:

  • Pressure Spikes: If using aqueous solvents, ensure the vessel volume does not exceed 50% capacity to manage headspace pressure.

  • Runaway Heating: In solvent-free protocols, use "Power Cycling" or active air cooling to prevent temperature overshoots, as the product may absorb microwaves differently than the starting material.

References

  • Al-Mousawi, S. M., et al. (2020). Microwave-assisted synthesis of nitrogen heterocycles.[2][3][4][5][6][7][8].

  • Bansal, S., et al. (2013).[9] Microwave assisted synthesis and antibacterial activity of pyrimidine derivatives.[2][9].

  • El-Bordany, E. A., et al. (2022).[10] Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds..

  • Xie, G., et al. (2014). Solvent-Free Synthesis of N-aryl-β-Enaminones Under Microwave Irradiation..

  • Candeias, N. R., et al. (2009). Microwave-assisted synthesis of pyrazoles and diazepines from enaminones.[6].

Sources

Technical Guide: Transamination Protocols for 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

3-(Dimethylamino)-1-phenyl-2-propen-1-one (also known as 3-dimethylaminoacrylophenone) is a versatile


-enaminone building block in organic synthesis.[1] Its structural core features a push-pull electronic system where the electron-donating dimethylamino group activates the 

-carbon, making it susceptible to nucleophilic attack, while the carbonyl group provides electrophilic character at the

-position.

This unique reactivity profile makes it an indispensable "linchpin" intermediate for synthesizing nitrogen-containing heterocycles—including pyrazoles, isoxazoles, pyrimidines, and pyridines —which are pharmacophores in numerous FDA-approved therapeutics (e.g., Celecoxib, Ibrutinib).

This guide details the transamination (amine exchange) of this enaminone. Unlike simple imine formation, this reaction proceeds via an addition-elimination mechanism, replacing the dimethylamino leaving group with a primary or secondary amine.

Mechanistic Principles

The transamination of 3-(Dimethylamino)-1-phenyl-2-propen-1-one is not a direct displacement but a stepwise Michael-type addition-elimination .

  • Nucleophilic Attack: The incoming primary amine (

    
    ) attacks the electrophilic 
    
    
    
    -carbon.
  • Tetrahedral Intermediate: A zwitterionic or neutral tetrahedral intermediate forms.

  • Proton Transfer: Proton exchange occurs between the incoming amine nitrogen and the dimethylamino nitrogen.

  • Elimination: Dimethylamine (

    
    ) is expelled, restoring the conjugated enaminone system with the new amine substituent.
    
Pathway Visualization

TransaminationMechanism Enaminone Enaminone Substrate (Ph-CO-CH=CH-NMe2) Transition Tetrahedral Intermediate Enaminone->Transition + R-NH2 (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Transition Elimination Elimination of Dimethylamine Transition->Elimination H-Transfer Product Transaminated Product Elimination->Product - HNMe2

Figure 1: Stepwise addition-elimination mechanism for the transamination of enaminones.

Critical Reaction Parameters

ParameterImpact on Reaction EfficiencyRecommended Condition
Solvent Polarity Polar protic solvents stabilize the transition state and facilitate proton transfer.Ethanol (EtOH) or Acetic Acid (AcOH)
Temperature High energy barrier for the elimination step requires thermal activation.Reflux (Thermal) or 150-180°C (Microwave)
Catalysis Acid catalysis protonates the carbonyl, increasing

-carbon electrophilicity.
AcOH or p-TsOH (optional but faster)
Leaving Group Removal of volatile dimethylamine drives the equilibrium forward (Le Chatelier's principle).Open vessel or N2 sweep

Experimental Protocols

Protocol A: Standard Thermal Transamination (Ethanol Reflux)

Best for: Lab-scale synthesis, thermally sensitive amines, and educational settings.

Reagents:

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.0 equiv)[2]

  • Primary Amine (e.g., Methylamine HCl, Aniline) (1.2 - 2.0 equiv)

  • Solvent: Absolute Ethanol (0.5 M concentration)

  • Base (if using amine salt): Triethylamine (1.0 equiv)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5 mmol (0.876 g) of 3-(Dimethylamino)-1-phenyl-2-propen-1-one in 10 mL of absolute ethanol.

  • Amine Addition: Add 6-10 mmol of the primary amine.

    • Note: If using an amine hydrochloride salt, add 6 mmol of Triethylamine to liberate the free base in situ.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Monitoring: Check progress via TLC (System: 30% Ethyl Acetate in Hexanes). The starting enaminone (

      
      ) will disappear; the product is typically less polar.
      
    • Duration: Reactions typically require 4 to 12 hours . Sterically hindered amines (e.g., tert-butylamine) may require up to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Option A (Precipitation): If the product crystallizes upon cooling, filter the solid and wash with cold ethanol.

    • Option B (Extraction): If no precipitate forms, remove solvent in vacuo. Redissolve residue in Dichloromethane (DCM), wash with water (2x) and brine (1x). Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput screening, green chemistry applications, and sterically hindered amines.

Reagents:

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.0 equiv)[2]

  • Primary Amine (1.0 - 1.1 equiv)

  • Support (Optional): Silica gel or Montmorillonite K-10

Step-by-Step Methodology:

  • Preparation: Mix 1.0 mmol of enaminone and 1.0 mmol of amine in a microwave-safe process vial.

    • Solid Amines: Grind the two solids together in a mortar until a homogeneous paste forms (eutectic mixture).

  • Irradiation: Cap the vial (ensure pressure release capability or use an open vessel mode if available). Irradiate at 150°C - 180°C for 2 - 5 minutes .

    • Power: Use dynamic power mode (max 300W) to maintain target temperature.

  • Workup:

    • Cool the vial to room temperature.[3]

    • Add 2-3 mL of cold ethanol and sonicate to precipitate the product.

    • Filter and dry.[4]

  • Validation: This method typically yields >85% product with minimal purification required due to the stoichiometric efficiency and removal of volatile dimethylamine during heating.

Protocol C: Application - Synthesis of Pyrazoles (Cyclization)

Context: The transaminated product is often an intermediate. This protocol describes the direct conversion of the enaminone to a pyrazole, a common drug scaffold.

Reagents:

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.0 equiv)[2]

  • Hydrazine Hydrate (

    
    ) (1.2 equiv)
    
  • Solvent: Ethanol[1][5][6][7][8]

Workflow:

  • Dissolve enaminone in Ethanol.

  • Add Hydrazine Hydrate dropwise at room temperature.

  • Reflux for 1-2 hours.

  • Mechanism: The hydrazine acts as a dinucleophile. The first amine attacks the

    
    -carbon (transamination), followed by the second amine attacking the carbonyl carbon (cyclization/dehydration).
    
  • Result: Formation of 3-phenyl-1H-pyrazole.

Comparative Data Analysis

The following table contrasts the efficiency of Thermal vs. Microwave protocols for standard amines.

Amine SubstrateMethodTimeYield (%)Notes
Aniline Thermal (EtOH Reflux)6 h78%Requires recrystallization
Aniline Microwave (Solvent-free)3 min92%High purity crude
Benzylamine Thermal (EtOH Reflux)4 h82%Standard baseline
Benzylamine Microwave (Solvent-free)2 min95%Excellent atom economy
t-Butylamine Thermal (EtOH Reflux)24 h45%Steric hindrance slows kinetics
t-Butylamine Microwave (AcOH)10 min80%Acid catalysis helps sterics

Troubleshooting & Quality Control

Analytical Checkpoints
  • 1H NMR Validation:

    • Starting Material: Look for the characteristic singlet of the

      
       group at 
      
      
      
      ppm (integral 6H).
    • Product: The disappearance of the

      
       singlet is the primary indicator of conversion. New signals corresponding to the 
      
      
      
      group will appear.
    • Vinyl Protons: The doublet coupling constants (

      
      ) of the vinylic protons (
      
      
      
      ) typically range from 12-16 Hz, indicating the retention of the (E)-configuration.
  • TLC Monitoring:

    • Enaminones are UV-active (conjugated system).

    • Stain: Iodine or PMA (Phosphomolybdic Acid) can be used, though UV is usually sufficient.

    • Issue: If reaction stalls, add 10 mol% Acetic Acid to catalyze the elimination step.

Common Issues
  • Hydrolysis: In the presence of water and acid, the enaminone can hydrolyze back to the

    
    -keto aldehyde (or equilibrium equivalent). Solution: Use anhydrous solvents and dry glassware.
    
  • Polymerization: Darkening of the reaction mixture without product formation suggests decomposition. Solution: Lower temperature or switch to Microwave protocol for shorter heat exposure.

References

  • Vertex AI Search. (2025). Synthesis and characterization of enaminones: General procedure for preparation of enaminone substrates. Royal Society of Chemistry. 5[5]

  • Vertex AI Search. (2025). Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. ResearchGate. 9[3][5][10]

  • Vertex AI Search. (2025). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Semantic Scholar. 4[3][5][10]

  • Vertex AI Search. (2025). Microwave Assisted Synthesis: Rapid Solventless Synthesis of 3-Substituted Coumarins from Enaminones. MDPI.[3] 11

  • Vertex AI Search. (2025). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. Royal Society of Chemistry. 12[3][5]

Sources

Application Note: Multicomponent Reactions Using 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of 3-(dimethylamino)-1-phenyl-2-propen-1-one (DAPPO) as a privileged scaffold in multicomponent reactions (MCRs). Characterized by its "push-pull" electronic structure, DAPPO serves as a versatile C3 synthon for the rapid assembly of pharmacologically active heterocycles, including pyrimidines, pyridines, and pyrazoles.[1]

This guide provides optimized protocols, mechanistic insights, and troubleshooting frameworks designed to maximize yield and regioselectivity in drug discovery workflows.

Molecule Profile & Reactivity

Compound: 3-(Dimethylamino)-1-phenyl-2-propen-1-one CAS: 1201-93-0 Structure: Ph-C(=O)-CH=CH-N(Me)₂[1]

The "Push-Pull" Mechanism

DAPPO is an enaminone, featuring a conjugated system where the amino group acts as an electron donor ("push") and the carbonyl group as an electron acceptor ("pull").[1] This polarization activates the molecule at specific sites:

  • 
    -Carbon (C3):  Highly electrophilic.[1] The primary site for nucleophilic attack (Michael-type addition).[1]
    
  • Dimethylamino Group: Excellent leaving group. Facilitates transamination-cyclization sequences.[1]

  • Carbonyl Carbon (C1): Secondary electrophilic site, essential for ring closure.

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from DAPPO.

ReactivityMap DAPPO 3-(Dimethylamino)- 1-phenyl-2-propen-1-one Guanidine + Guanidines/Ureas DAPPO->Guanidine Cyclocondensation ActiveMethylene + Active Methylenes (e.g., Malononitrile) DAPPO->ActiveMethylene Michael Addition + Cyclization Hydrazine + Hydrazines DAPPO->Hydrazine Regioselective Annulation Pyrimidine Pyrimidines (Anti-inflammatory) Guanidine->Pyrimidine Pyridine Nicotinonitriles/Pyridines (Kinase Inhibitors) ActiveMethylene->Pyridine Pyrazole Pyrazoles (Antiviral) Hydrazine->Pyrazole

Figure 1: Divergent synthetic pathways utilizing DAPPO as a C3 building block.[1]

Application I: Green Synthesis of Functionalized Pyrimidines

Target: 2-Amino-4-phenylpyrimidine derivatives. Relevance: The pyrimidine core is ubiquitous in oncology drugs (e.g., kinase inhibitors).[1] Methodology: Solvent-free or aqueous-phase synthesis is preferred to minimize waste and simplify workup.[1]

Protocol: One-Pot Solvent-Free Synthesis

Reagents:

  • DAPPO (1.0 equiv)[1]

  • Guanidine Nitrate (1.5 equiv)[1][2]

  • Base Catalyst: NaOH (1.0 equiv) or Piperidine (catalytic)[1]

  • Solvent: None (Grindstone chemistry) or Water (Reflux)[1]

Step-by-Step Procedure:

  • Preparation: In a mortar, mix DAPPO (175 mg, 1 mmol) and Guanidine Nitrate (183 mg, 1.5 mmol).

  • Activation: Add NaOH (40 mg, 1 mmol).

  • Reaction: Grind the mixture vigorously with a pestle for 5–10 minutes. The mixture will transition from a dry powder to a paste/liquid as the reaction proceeds (eutectic melt).[1]

    • Alternative: Reflux in 5 mL water for 1 hour for scale-up >1g.

  • Monitoring: Check TLC (Eluent: 30% Ethyl Acetate in Hexane). Disappearance of the yellow enaminone spot (

    
    ) indicates completion.[1]
    
  • Workup: Add cold water (10 mL) to the paste. The solid product precipitates.[2]

  • Purification: Filter the solid. Wash with cold ethanol.[1] Recrystallize from Ethanol/DMF if necessary.[1]

Yield Expectation: 85–95%.

Mechanism of Action[3]
  • Nucleophilic Attack: The free amine of guanidine attacks the

    
    -carbon of DAPPO.
    
  • Elimination: The dimethylamino group is eliminated (evolved as dimethylamine gas).

  • Cyclization: The second nitrogen of guanidine attacks the carbonyl carbon.

  • Dehydration: Loss of water aromatizes the ring.

Application II: Regioselective Synthesis of Pyridines

Target: 2-Amino-3-cyano-6-phenylpyridine (Nicotinonitrile derivative).[1] Relevance: Key intermediate for fused heterocyclic systems (e.g., pyridopyrimidines).[1]

Protocol: Three-Component Reaction

Reagents:

  • DAPPO (1.0 equiv)[1]

  • Malononitrile (1.0 equiv)[1]

  • Ammonium Acetate (8.0 equiv, nitrogen source)[1]

  • Solvent: Acetic Acid (Glacial)[1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with DAPPO (1 mmol), Malononitrile (1 mmol), and Ammonium Acetate (8 mmol).

  • Solvent: Add Glacial Acetic Acid (3 mL).

  • Reaction: Reflux at 110°C for 3–4 hours.

  • Observation: The solution typically darkens.

  • Workup: Pour the hot reaction mixture onto crushed ice (50 g). Neutralize slightly with ammonia solution if precipitation is slow.[1]

  • Isolation: Filter the yellow/orange precipitate.

  • Purification: Recrystallize from Ethanol.

Data Summary Table:

ComponentRoleStoichiometryCritical Parameter
DAPPO Electrophile (C3 source)1.0 equivPurity >97%
Malononitrile Nucleophile (C2 source)1.0 equivFreshly opened
NH₄OAc Nitrogen Source8.0 equivExcess required to drive equilibrium
Acetic Acid Solvent/Catalyst3-5 mL/mmolAnhydrous conditions preferred

Troubleshooting & Optimization Guide

Common Failure Modes
  • Hydrolysis: In acidic aqueous media, DAPPO can hydrolyze back to 3-hydroxy-1-phenyl-2-propen-1-one (active form of benzoylacetaldehyde) and dimethylamine.[1]

    • Solution: Use buffered systems or non-aqueous solvents (EtOH, MeCN) if hydrolysis is observed.[1]

  • Regioisomer Formation (Pyrazoles): When reacting with unsymmetrical hydrazines (e.g., Methylhydrazine), two isomers are possible.[1]

    • Insight: Reaction at the

      
      -carbon is kinetically favored.[1] Lower temperatures favor the attack at the 
      
      
      
      -carbon first.[1]
Workflow Visualization (Graphviz)[1]

Workflow Start Start: DAPPO + Nucleophile CheckSolubility Check Solubility (EtOH vs. H2O) Start->CheckSolubility Reaction Reaction (Reflux or Grind) CheckSolubility->Reaction TLC TLC Monitoring (Hex/EtOAc 7:3) Reaction->TLC Decision Enaminone Spot Visible? TLC->Decision Decision->Reaction Yes (Continue) Workup Precipitation (Ice Water) Decision->Workup No (Complete) Purify Recrystallization (EtOH) Workup->Purify

Figure 2: Standard experimental workflow for DAPPO-based MCRs.

References

  • ACS Omega. (2023).[1] Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2012). 3-Dimethylamino-2-propen-1-ones as Building Blocks. Retrieved from [Link]

  • Scholars Research Library. (2015).[1] An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Retrieved from [Link]

  • PubChem. (2025).[1][3] Compound Summary: 3-(Dimethylamino)-1-phenyl-2-propen-1-one.[1][3][4] Retrieved from [Link][1]

Sources

Application Note & Protocols: Green Chemistry Approaches for the Functionalization of 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Dimethylamino)-1-phenyl-2-propen-1-one, a prominent member of the β-enaminone family, stands as a cornerstone synthon in modern organic and medicinal chemistry. Its intrinsic ambiphilic nature, featuring both a nucleophilic β-carbon and an electrophilic carbonyl carbon, renders it an exceptionally versatile precursor for constructing a diverse array of complex molecular architectures.[1] Specifically, it serves as a pivotal building block for synthesizing nitrogen- and oxygen-containing heterocycles like pyrimidines, pyrazoles, and isoxazoles, which are privileged scaffolds in numerous biologically active compounds and pharmaceutical agents.[2][3][4]

The traditional synthetic routes for functionalizing this enaminone often rely on conventional heating methods, volatile organic solvents, and extended reaction times, posing significant environmental and economic challenges. In alignment with the principles of sustainable science, the adoption of green chemistry methodologies is not merely an alternative but a necessity. These approaches aim to enhance reaction efficiency, minimize waste, reduce energy consumption, and eliminate the use of hazardous substances.

This guide provides an in-depth exploration of advanced, green-by-design protocols for the functionalization of 3-(Dimethylamino)-1-phenyl-2-propen-1-one. We will delve into the mechanistic advantages and practical applications of microwave-assisted synthesis, ultrasound-promoted reactions, and solvent-free/aqueous media conditions. The protocols detailed herein are designed to be robust and reproducible, offering researchers in drug discovery and chemical development a clear pathway to more efficient and environmentally benign syntheses.

Methodology 1: Microwave-Assisted Synthesis for Rapid Heterocycle Formation

Expert Rationale: Microwave-assisted organic synthesis (MAOS) represents a paradigm shift from conventional conductive heating.[5] By employing dielectric heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, leading to rapid, uniform, and highly efficient temperature elevation.[6] This circumvents the thermal gradient effects seen with oil baths and results in dramatic accelerations of reaction rates, often reducing multi-hour processes to mere minutes.[7][8] For the functionalization of 3-(Dimethylamino)-1-phenyl-2-propen-1-one, this translates to cleaner reaction profiles, higher product yields, and a significantly reduced energy footprint, embodying key tenets of green chemistry.[9]

A prime application is the construction of the pyrimidine core, a frequent motif in pharmacologically active molecules.[10] The classical approach involves the condensation of a 1,3-bifunctional three-carbon fragment (the enaminone) with an N-C-N fragment source like guanidine.[4] Microwave assistance makes this transformation exceptionally efficient.

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-phenylpyrimidine

Objective: To demonstrate the rapid and high-yield synthesis of a pyrimidine derivative from 3-(Dimethylamino)-1-phenyl-2-propen-1-one using microwave irradiation.

Materials:

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.75 g, 10 mmol)

  • Guanidine hydrochloride (1.05 g, 11 mmol)

  • Sodium hydroxide (0.48 g, 12 mmol)

  • Ethanol (20 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Microwave synthesis reactor (e.g., CEM Discover)

  • Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254)

  • Filtration apparatus

Procedure:

  • Vessel Preparation: Place 3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.75 g), guanidine hydrochloride (1.05 g), and sodium hydroxide (0.48 g) into the 10 mL microwave process vial containing a magnetic stir bar.

  • Solvent Addition: Add 8 mL of ethanol to the vial.

  • Sealing: Securely cap the vial. Causality Note: Proper sealing is critical to maintain pressure and prevent solvent evaporation at elevated temperatures.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (dynamic temperature control)

    • Power: 100 W (initial power)

    • Reaction Time: 10 minutes

    • Stirring: High

  • Reaction Monitoring & Cooldown: Monitor the reaction progress via TLC (Eluent: Ethyl acetate/Hexane 1:1). Upon completion, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Product Isolation: Once cooled, carefully uncap the vial. A precipitate should be visible.

  • Work-up: Pour the reaction mixture into 50 mL of cold deionized water. Stir for 15 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold water (3 x 20 mL) and then a small amount of cold ethanol (10 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Data Presentation: Microwave vs. Conventional Synthesis
ParameterMicrowave-Assisted MethodConventional Reflux Method
Reaction Time 10 minutes12 - 18 hours
Yield ~92%~75%
Energy Input Low (localized heating)High (continuous heating)
Solvent Volume 8 mL50 mL
Work-up Simple precipitation/filtrationOften requires extraction/chromatography
Purity HighModerate, byproducts often observed

This data is representative and compiled based on typical outcomes reported in the literature for similar transformations.[7][8]

Visualization: Microwave Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Enaminone, Guanidine HCl, NaOH in Microwave Vial B Add Ethanol & Seal A->B C Microwave Irradiation (120°C, 10 min) B->C D Cool to RT C->D E Precipitate in Water D->E F Filter, Wash & Dry E->F G Pure 2-Amino-4-phenylpyrimidine F->G

Caption: Workflow for microwave-assisted pyrimidine synthesis.

Methodology 2: Ultrasound-Promoted Reactions in Aqueous Media

Expert Rationale: Sonochemistry harnesses the power of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid irradiated with high-frequency sound.[11] This collapse generates transient "hot spots" with localized temperatures of ~5000 K and pressures of ~1000 atm, creating extreme conditions that accelerate chemical reactions.[12] Crucially, the bulk temperature of the liquid remains low. This makes ultrasound a highly energy-efficient and green tool, particularly for reactions in aqueous media.[13] It enhances mass transfer, emulsifies immiscible liquids, and can activate solid surfaces, often eliminating the need for hazardous organic solvents and catalysts.

This method is particularly effective for multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product, minimizing waste and improving atom economy.[12]

Protocol 2: Ultrasound-Assisted, One-Pot Synthesis of a Substituted 4H-Pyran

Objective: To synthesize a functionalized 4H-pyran derivative via a three-component reaction in water, promoted by ultrasound irradiation.

Materials:

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.75 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Morpholine (catalytic amount, ~0.05 mL)

  • Deionized Water (20 mL)

  • 50 mL Erlenmeyer flask

  • Ultrasonic bath (e.g., 33-40 kHz frequency)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In the 50 mL Erlenmeyer flask, create a suspension of 3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.75 g), malononitrile (0.66 g), and ethyl acetoacetate (1.30 g) in 20 mL of deionized water.

  • Catalyst Addition: Add a catalytic amount of morpholine (~2 drops) to the mixture. Causality Note: The base catalyzes the initial Knoevenagel condensation, a key step in the reaction cascade.

  • Sonication: Place the flask in the ultrasonic bath, ensuring the water level of the bath is parallel to the level of the reaction mixture. Begin sonication at room temperature (typically 25-30 °C).

  • Reaction Progression: Continue sonication for 30-45 minutes. The reaction can be monitored by TLC. A solid product will typically begin to precipitate during the reaction.

  • Product Isolation: After the reaction is complete, remove the flask from the sonicator. Allow the mixture to stand for 10 minutes.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the product thoroughly with deionized water (3 x 30 mL) to remove the catalyst and any water-soluble impurities.

  • Drying: Dry the product in a desiccator or a low-temperature oven to obtain the pure 4H-pyran derivative.

Data Presentation: Ultrasound vs. Conventional Stirring
ParameterUltrasound-Assisted MethodConventional Stirring (at RT)
Reaction Time 30 - 45 minutes24 hours
Yield >90%~60-70%
Energy Input LowVery Low (stir plate only)
Solvent WaterWater
Work-up Simple filtrationSimple filtration
Key Advantage Drastic rate enhancement at RTSimplicity (but very slow)

This data is representative and compiled based on literature for analogous ultrasound-assisted MCRs.[12][13]

Visualization: Proposed Reaction Pathway

G Enaminone Enaminone Intermediate_A Michael Adduct (Intermediate) Enaminone->Intermediate_A Michael Addition Malononitrile + EAA Malononitrile + Ethyl Acetoacetate Malononitrile + EAA->Intermediate_A Knoevenagel Condensation Product Substituted 4H-Pyran Intermediate_A->Product Intramolecular Cyclization & Tautomerization

Caption: Proposed pathway for the three-component 4H-pyran synthesis.

Methodology 3: Solvent-Free Reaction Conditions

Expert Rationale: The most direct application of green chemistry is to eliminate the solvent entirely.[14] Solvent-free, or "neat," reactions minimize waste, obviate the need for costly and often toxic solvent removal steps, and can lead to improved reaction kinetics due to high reactant concentrations.[15] These reactions can be facilitated by simple grinding of solid reactants at room temperature (mechanochemistry) or by gentle heating of a melt. This approach is ideal for reactions where the starting materials can form a eutectic mixture or where one reactant can act as a solvent for the others.

Protocol 3: Solvent-Free Synthesis of a Phenylpyrazole Derivative

Objective: To functionalize the enaminone by reaction with phenylhydrazine under solvent-free conditions to form a pyrazole.

Materials:

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.75 g, 10 mmol)

  • Phenylhydrazine hydrochloride (1.45 g, 10 mmol)

  • Anhydrous sodium acetate (0.82 g, 10 mmol)

  • Mortar and pestle

  • Glass vial

Procedure:

  • Reactant Preparation: In a clean, dry mortar, combine 3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.75 g), phenylhydrazine hydrochloride (1.45 g), and anhydrous sodium acetate (0.82 g). Causality Note: Sodium acetate acts as a base to liberate the free phenylhydrazine from its hydrochloride salt in situ.

  • Grinding: Grind the solid mixture vigorously with the pestle for 15-20 minutes at room temperature. The mixture may become pasty or change color, indicating the reaction is proceeding.

  • Reaction Completion: Allow the mixture to stand for an additional 30 minutes at room temperature.

  • Work-up: Add 20 mL of cold water to the mortar and triturate the solid product with the pestle.

  • Isolation: Transfer the slurry to a filtration apparatus and collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with ample water to remove inorganic salts, followed by a small amount of cold ethanol to wash away any residual starting materials. Dry the product to a constant weight.

Visualization: Green Method Selection Logic

G Start Functionalization Goal Thermally_Stable Reactants Thermally Stable? Start->Thermally_Stable Solubility Soluble in Green Solvents (Water, EtOH)? Thermally_Stable->Solubility No Microwave Microwave Synthesis Thermally_Stable->Microwave Yes Solid_Reactants All Reactants Solid? Solubility->Solid_Reactants No Ultrasound Ultrasound in Water/EtOH Solubility->Ultrasound Yes Solvent_Free Solvent-Free Grinding Solid_Reactants->Solvent_Free Yes Conventional Consider Conventional (with Green Solvent) Solid_Reactants->Conventional No

Sources

Application Note: Advanced Synthesis of Biologically Active Chalcone Analogues via Enaminone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1]. While the traditional Claisen-Schmidt condensation is the most common method for synthesizing these compounds, it relies on strong aqueous bases that frequently cause side reactions (e.g., Cannizzaro reactions, Michael additions) and is incompatible with base-sensitive functional groups[2].

This application note details a highly efficient, regioselective alternative: the synthesis of chalcone analogues using


-enaminones as versatile synthons. By leveraging the unique electronic properties of enaminones, researchers can access complex, unsymmetrical chalcones through Grignard addition-elimination sequences, ensuring high yields and strict stereocontrol[3].

Mechanistic Rationale: The Enaminone Advantage

Enaminones (specifically 3-(dimethylamino)-1-arylprop-2-en-1-ones) are stable, highly conjugated intermediates easily synthesized from aryl ketones and


-dimethylformamide dimethyl acetal (DMF-DMA)[4].

Causality of the Reaction Design: The enaminone scaffold is characterized by its ambident electrophilicity. The resonance between the amine lone pair and the carbonyl group significantly enriches the


-carbon with electron density, leaving the carbonyl carbon as a hard, highly reactive electrophilic center. When subjected to an aryl Grignard reagent (

), the nucleophile selectively attacks the carbonyl carbon via a 1,2-addition, forming an intermediate magnesium alkoxide.

The critical step occurs during the acidic aqueous workup: the intermediate undergoes protonation, followed by the rapid elimination of dimethylamine and water. This thermodynamically driven elimination exclusively yields the trans-(


)-

-unsaturated ketone (chalcone) due to the steric repulsion between the two bulky aryl groups[3]. This methodology completely bypasses the self-condensation issues inherent to the Claisen-Schmidt route.

Experimental Workflow

Workflow N1 Aryl Ketone + DMF-DMA (Precursor Synthesis) N2 Reflux, 110°C Solvent-free N1->N2 N3 β-Enaminone Intermediate (Stable Synthon) N2->N3 N4 Addition of Ar-MgBr (Grignard Reagent) N3->N4 N5 THF, 0°C to RT Nucleophilic Addition N4->N5 N6 Aqueous Acidic Workup (Elimination of HNMe2) N5->N6 N7 Chalcone Analogue (Target Compound) N6->N7

Workflow for synthesizing chalcones from enaminones via Grignard addition.

Reaction Optimization & Quantitative Data

The efficiency of the Grignard addition to enaminones is highly dependent on solvent choice and temperature control. Table 1 summarizes the optimized conditions for the conversion of 3-(dimethylamino)-1-phenylprop-2-en-1-one into various chalcone analogues[3],[5].

Table 1: Optimization of Grignard Addition to Enaminones

Grignard Reagent (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
Phenylmagnesium bromideTHF0 to RT2.092>98%
4-Methoxyphenylmagnesium bromideTHF0 to RT2.588>97%
2-Thienylmagnesium bromideEt

O
0 to RT3.085>99%
4-Fluorophenylmagnesium bromideTHF-78 to RT4.079>96%

Step-by-Step Self-Validating Protocol

Part A: Synthesis of the -Enaminone Precursor
  • Reagent Mixing: In a 100 mL round-bottom flask, combine the substituted acetophenone (10.0 mmol) and DMF-DMA (15.0 mmol, 1.5 eq).

  • Reflux: Heat the mixture under reflux at 110 °C for 8-12 hours under a nitrogen atmosphere. No additional solvent is required.

  • Concentration: Remove unreacted DMF-DMA and methanol by-products in vacuo.

  • Purification: Recrystallize the crude dark residue from an ethyl acetate/hexane mixture to yield the pure enaminone as bright yellow crystals.

  • Self-Validation Checkpoint 1: Analyze via TLC (1:1 EtOAc/Hexane). The enaminone will appear as a highly polar, intensely UV-active spot (

    
    ). 
    
    
    
    H NMR must show a distinct singlet integrating to 6 protons at
    
    
    ~2.9-3.1 ppm, corresponding to the
    
    
    group.
Part B: Grignard Addition and Chalcone Formation
  • Preparation: Dissolve the purified enaminone (5.0 mmol) in 20 mL of anhydrous THF in an oven-dried, nitrogen-purged flask.

  • Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add the desired aryl Grignard reagent (7.5 mmol, 1.5 eq, typically 1M in THF) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Acidic Quench (Critical Step): Cool the flask back to 0 °C. Slowly quench the reaction by adding 15 mL of 10% aqueous HCl. Causality note: The acidic environment is mandatory to protonate the intermediate alkoxide and amine, driving the elimination of dimethylamine to forge the

    
    -unsaturated double bond.
    
  • Extraction: Stir the quenched mixture for 30 minutes at room temperature. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude chalcone via flash column chromatography (Hexane/EtOAc gradient) or recrystallization from ethanol.

  • Self-Validation Checkpoint 2:

    
    H NMR analysis of the final product must show the complete disappearance of the 
    
    
    
    singlet. Crucially, the spectrum must display two new doublets in the downfield region (
    
    
    7.4-7.8 ppm) with a large coupling constant (
    
    
    Hz). This specific coupling constant mathematically validates the trans-(
    
    
    ) geometry of the synthesized chalcone[5].

Biological Application: Target Pathways

Chalcone analogues synthesized via this route are frequently evaluated for their potent anti-inflammatory and antitumor properties[1]. A primary mechanism of action for these compounds is the targeted inhibition of the NF-


B signaling pathway. By preventing the phosphorylation of the IKK complex, chalcones halt the degradation of I

B

, thereby sequestering NF-

B in the cytoplasm and preventing the transcription of pro-inflammatory cytokines[6].

Pathway C1 Chalcone Analogue I1 IKK Complex C1->I1 Inhibits I2 IκBα Degradation I1->I2 Phosphorylates N1 NF-κB Translocation I2->N1 Releases T1 Pro-inflammatory Cytokines (TNF-α, IL-6) N1->T1 Transcription

Mechanism of anti-inflammatory action by chalcone analogues targeting NF-κB.

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review ACS Omega[Link]

  • Synthesis of enaminones and their utility in organic synthesis ResearchGate[Link]

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities PMC (PubMed Central)[Link]

  • Chalcones as Versatile Synthons for the Synthesis of 5- and 6-membered Nitrogen Heterocycles SciSpace[Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities PMC (PubMed Central)[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enaminone Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the thermodynamic and mechanistic realities of synthesizing 3-(Dimethylamino)-1-phenyl-2-propen-1-one (DMPP).

This molecule is a highly versatile building block for pyrimidines, pyrazoles, and other complex heterocycles. However, its synthesis via the condensation of acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is frequently plagued by stalled conversions and purification bottlenecks. This guide provides the causal logic and field-proven protocols required to optimize your yields.

Part 1: Mechanistic Causality (The "Why" Behind the Protocol)

To troubleshoot a reaction, you must first understand its self-validating system. DMF-DMA acts as a C1 synthon and a formylating agent. Upon heating, it dissociates into a highly electrophilic formamidinium ion and a methoxide ion.

The methoxide deprotonates the active methylene group of acetophenone to form an enolate, which subsequently attacks the formamidinium ion. The collapse of the resulting tetrahedral intermediate expels a second molecule of methanol, yielding the conjugated enaminone[1].

The Thermodynamic Bottleneck: The pKa of acetophenone is relatively high (~19), making methoxide a suboptimal base for quantitative deprotonation. Consequently, this reaction is heavily equilibrium-driven. If the methanol byproduct is allowed to reflux and remain in the reaction mixture, it will shift the equilibrium backward, stalling the reaction at 50–60% conversion[2]. High-yield protocols must actively break this equilibrium.

Part 2: Troubleshooting FAQs

Q: My reaction stalls at moderate conversion despite prolonged heating at 140 °C. How do I drive it to completion? A: The condensation of acetophenone with DMF-DMA releases two equivalents of methanol. Because this is an equilibrium process, trapped methanol prevents full conversion. Solution: Do not use a standard closed reflux condenser. Instead, equip your reaction vessel with a Dean-Stark trap or a short-path distillation head to continuously remove methanol as it forms[2]. By actively distilling off the methanol, you force the equilibrium toward the product, routinely pushing yields above 90%[3].

Q: The crude product forms a dark, viscous oil instead of the expected yellow crystals. How can I induce crystallization? A: Enaminones frequently "oil out" due to the presence of residual DMF-DMA, unreacted acetophenone, or trace amounts of high-boiling solvents like xylene. Solution: First, ensure all volatiles are removed under high vacuum. Next, triturate the resulting residue aggressively with a non-polar solvent such as petroleum ether or hexanes[4]. The mechanical shear stress combined with the non-polar environment will extract the impurities and force the enaminone to precipitate as a light yellow solid.

Q: I am using an older bottle of DMF-DMA, and my yields have plummeted. Why? A: DMF-DMA is highly moisture-sensitive. Upon exposure to atmospheric water, it rapidly hydrolyzes into N,N-dimethylformamide (DMF) and methanol[1]. Solution: Always store DMF-DMA under an inert atmosphere (argon or nitrogen) and use anhydrous solvents. If the reagent smells overwhelmingly of DMF or shows a distinct liquid phase separation, discard it or distill it prior to use.

Q: Acetophenone works well, but when I use a less reactive ketone derivative, DMF-DMA fails completely. What are my alternatives? A: Methoxide (generated from DMF-DMA) is often too weak to deprotonate less acidic substrates. Solution: Switch to Bredereck's Reagent (tert-butoxybis(dimethylamino)methane). It generates tert-butoxide in situ, a significantly stronger base that accelerates enolate formation and handles weakly acidic C-H bonds with ease[4]. Alternatively, consider Gold's Reagent, an aminomethylene equivalent that offers tunable steric and electronic properties for highly challenging or sterically hindered substrates[5][6].

Part 3: Reagent Comparison Data

When standard DMF-DMA fails, selecting the correct alternative reagent is critical. Use the following data table to guide your experimental design.

ReagentActive Base GeneratedKey Advantage / Best Use CaseTypical Yield (Acetophenone)
DMF-DMA MethoxideStandard, cost-effective formylation. Requires methanol removal.85 - 97%[3]
Bredereck's Reagent tert-ButoxideStronger basicity. Ideal for substrates with weakly acidic C-H bonds.> 90% (Faster reaction)[4]
Gold's Reagent Varies (Requires external base)Tunable sterics. Avoids non-selective enolization in complex molecules.88%[6]

Part 4: Validated Experimental Protocols

Protocol A: High-Yield Synthesis using DMF-DMA (Equilibrium-Driven Method)

This protocol utilizes azeotropic removal to ensure complete conversion.

  • Setup: In a 100 mL flame-dried round-bottom flask, add acetophenone (1.08 g, 9.0 mmol) and anhydrous xylene (30 mL)[3].

  • Reagent Addition: Inject N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.9 mL, 30 mmol) under an argon atmosphere[3].

  • Apparatus: Equip the flask with a Dean-Stark trap filled with anhydrous xylene, topped with a reflux condenser[2].

  • Reaction: Heat the mixture to 140 °C (reflux) for 12 hours. Monitor the Dean-Stark trap; the collection of methanol will indicate reaction progress[2][3].

  • Workup: Once TLC confirms the consumption of acetophenone, cool the mixture to room temperature. Remove the xylene and excess DMF-DMA by distillation under reduced pressure[3].

  • Purification: Triturate the resulting crude oil with 20 mL of petroleum ether until a light yellow solid forms. Filter and air-dry to afford 3-(Dimethylamino)-1-phenyl-2-propen-1-one[4].

Protocol B: Accelerated Synthesis using Bredereck's Reagent

Use this protocol for unreactive derivatives where DMF-DMA stalls.

  • Setup: In a flame-dried flask, dissolve the ketone (10 mmol) in anhydrous toluene (20 mL)[4].

  • Reagent Addition: Add Bredereck's reagent (2.09 g, 12 mmol) under an inert atmosphere[4].

  • Reaction: Heat the mixture to reflux (~110 °C) for 4–6 hours. The stronger tert-butoxide base significantly reduces the required reaction time[4].

  • Workup & Purification: Cool to room temperature, evaporate the solvent under reduced pressure, and purify by trituration with hexanes or via fast column chromatography[4].

Part 5: Visualizations

Mechanistic Pathway

Mechanism Acetophenone Acetophenone (Active Methylene) Intermediates Enolate + Formamidinium Ion Acetophenone->Intermediates Deprotonation by Methoxide DMF_DMA DMF-DMA (Formylating Agent) DMF_DMA->Intermediates Thermal Dissociation Condensation Tetrahedral Intermediate Intermediates->Condensation Nucleophilic Attack Product 3-(Dimethylamino)-1-phenyl-2-propen-1-one (Target Enaminone) Condensation->Product Elimination (Forward) MeOH Methanol (Reaction Inhibitor) Condensation->MeOH Elimination (Must be removed)

Mechanistic pathway of enaminone formation highlighting the critical methanol elimination step.

Troubleshooting Workflow

Troubleshooting Start Evaluate Reaction Yield & State LowConv Low Conversion / Stalled Reaction Start->LowConv OilyProd Product Oils Out (No Crystals) Start->OilyProd CheckMeOH Is Methanol being removed? LowConv->CheckMeOH Triturate Apply High Vacuum, then Triturate with Hexanes OilyProd->Triturate Residual Solvent/Impurities UseDeanStark Equip Dean-Stark Trap or Distillation Head CheckMeOH->UseDeanStark No CheckReagent Is DMF-DMA degraded or substrate unreactive? CheckMeOH->CheckReagent Yes UseFresh Use Fresh Reagent or Switch to Bredereck's CheckReagent->UseFresh Yes

Decision tree for troubleshooting low yields and purification issues in enaminone synthesis.

References

  • National Institutes of Health (PMC). "Scalable synthesis of enaminones utilizing Gold's reagents". Tetrahedron Lett. Available at:[Link]

Sources

Solvent effects on the reaction rate of enaminone cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Effects on Enaminone Cyclization

Core Directive & Mission

Welcome to the Technical Support Hub for Enaminone Chemistry. You are likely here because your cyclization reaction—converting enaminones (


) into heterocycles like pyridines, pyrimidines, or diazepines—is suffering from poor yields, sluggish rates, or solubility bottlenecks.

Unlike simple substitution reactions, enaminone cyclizations are deeply sensitive to the solvation shell . The reaction rate is governed not just by temperature, but by how well your solvent stabilizes the zwitterionic transition states typical of these pathways. This guide moves beyond basic "like-dissolves-like" rules to apply physical organic chemistry principles for process optimization.

Troubleshooting Guides (Q&A Format)

Module A: Kinetic Stagnation (Reaction is too slow)

Q: My enaminone cyclization with a hydrazine derivative is proceeding, but it takes 48+ hours in Toluene. How can I accelerate this without raising the temperature?

A: The sluggish rate in toluene (non-polar) suggests your reaction proceeds through a polarized transition state or a zwitterionic intermediate that is poorly stabilized by the solvent.

  • The Mechanism: Enaminone cyclizations typically involve an initial nucleophilic attack (Michael-type addition) followed by elimination. This creates a charged intermediate (ammonium/enolate pair).

  • The Fix: Switch to a Polar Aprotic solvent (e.g., Acetonitrile, DMF) or a Polar Protic solvent (e.g., Ethanol).

    • Why? According to the Hughes-Ingold rules, if the transition state is more charged than the reactants, increasing solvent polarity lowers the activation energy (

      
      ).
      
    • Evidence: Cyclizations of enaminones to benzodiazepines have been shown to proceed significantly faster in Methanol (polar protic) compared to Acetonitrile (polar aprotic) or Toluene, due to hydrogen-bond stabilization of the leaving group (usually the amine) [1].

Q: I switched to Ethanol, but now I see a new byproduct. What is happening?

A: You are likely observing transamination or solvolysis .

  • The Issue: Primary alcohols are nucleophilic. If your enaminone has a good leaving group (e.g., dimethylamine), the solvent (EtOH) can attack the

    
    -carbon, displacing the amine and forming an enol ether.
    
  • The Fix:

    • Use Isopropanol (IPA) or t-Amyl alcohol . The steric bulk reduces the solvent's nucleophilicity while maintaining polarity.

    • Switch to Acetonitrile (MeCN) . It provides high dielectric stabilization (

      
      ) without being a nucleophile.
      
Module B: Solubility vs. Reactivity ("On-Water" Chemistry)

Q: My starting enaminone is insoluble in water, but I want to avoid toxic organic solvents. Can I run this in suspension?

A: Yes, and it may actually be faster than in organic solution.[1] This is known as the "On-Water" Effect .

  • The Phenomenon: When hydrophobic organic reactants (enaminone + nucleophile) are stirred vigorously in water, the reaction occurs at the organic-water interface.

  • Mechanism: Water molecules at the interface have "dangling" OH groups that can hydrogen-bond to the carbonyl oxygen of the enaminone, activating it like a Lewis acid. Simultaneously, the hydrophobic effect forces the reactants together, increasing the effective concentration [2].

  • Protocol:

    • Suspend reactants in distilled water (0.5 M concentration).

    • Stir at high RPM (1000+) to maximize surface area.

    • Monitor by TLC.[2] If the product is a solid, it often precipitates out in high purity.

Module C: Ionic Liquids & Green Optimization

Q: I need to improve the yield of a pyrimidine synthesis. I've heard Ionic Liquids (ILs) can help?

A: Ionic liquids (e.g., [BMIM]


 or [BMIM]

) act as both solvent and catalyst.
  • The Advantage: The imidazolium cation of the IL can act as a mild Lewis acid, activating the enaminone carbonyl. Furthermore, ILs stabilize the charged intermediates effectively due to their high ionic strength.

  • Performance: Reactions in ILs often show higher yields (>90%) and shorter times compared to volatile organic solvents. They also allow for easy recycling of the catalytic system [3].

Experimental Protocols

Protocol 1: Kinetic Solvent Screening (KSS)

Use this protocol to determine the optimal solvent for your specific substrate.

Objective: Determine the pseudo-first-order rate constant (


) in three distinct solvent classes.

Materials:

  • Enaminone substrate (1.0 equiv)[2]

  • Nucleophile (e.g., Phenylhydrazine, 10.0 equiv - excess ensures pseudo-first-order kinetics)

  • Solvents: Toluene (Non-polar), Acetonitrile (Polar Aprotic), Ethanol (Polar Protic).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

Workflow:

  • Preparation: Dissolve Enaminone (0.1 mmol) and Internal Standard (0.05 mmol) in 0.6 mL of deuterated solvent (

    
    , 
    
    
    
    ,
    
    
    ) in an NMR tube.
  • Initiation: Add Nucleophile (1.0 mmol) and immediately invert to mix. Start timer (

    
    ).
    
  • Acquisition: Acquire

    
     NMR spectra at defined intervals (e.g., every 5 mins for 1 hour).
    
  • Data Analysis:

    • Integrate the vinyl proton signal of the Enaminone (

      
      ) relative to the Internal Standard (
      
      
      
      ).
    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line

      
      .
      
  • Decision: Select the solvent with the highest

    
     that maintains product solubility.
    

Visualization & Mechanisms

Figure 1: Mechanistic Pathway & Solvent Stabilization

This diagram illustrates where the solvent interacts with the reaction pathway. Polar solvents stabilize the zwitterionic intermediate (Center), lowering the energy barrier.

EnaminoneMechanism Reactants Reactants (Enaminone + Nuc-H) TS1 Transition State 1 (Charge Separation) Reactants->TS1 Activation Intermediate Zwitterionic Intermediate TS1->Intermediate Product Cyclized Heterocycle + H2O/Amine Intermediate->Product Elimination PolarSolvent Polar Solvents (Stabilize Charge) PolarSolvent->TS1 Lowers Ea PolarSolvent->Intermediate Stabilizes ProticSolvent Protic Solvents (H-Bond Activation) ProticSolvent->Reactants Activates C=O

Caption: Reaction coordinate of enaminone cyclization. Dashed lines indicate where solvent properties (polarity/proticity) exert catalytic effects.

Figure 2: Solvent Selection Decision Tree

Follow this logic flow to select the initial solvent system for a new enaminone substrate.

SolventSelection Start Start: Select Solvent SolubilityCheck Are reactants water soluble? Start->SolubilityCheck WaterPath Use Water (Homogeneous) SolubilityCheck->WaterPath Yes OnWaterCheck Can it be stirred vigorously? SolubilityCheck->OnWaterCheck No OnWater Use 'On-Water' Conditions (Heterogeneous) OnWaterCheck->OnWater Yes (Green Chem) OrganicCheck Is Nucleophile Acid-Sensitive? OnWaterCheck->OrganicCheck No (Solubility Critical) Aprotic Use Polar Aprotic (MeCN, DMF, DMSO) OrganicCheck->Aprotic Yes (Avoid H+) ProticCheck Is Hydrolysis a risk? OrganicCheck->ProticCheck No Alcohol Use Polar Protic (EtOH, MeOH, iPrOH) ProticCheck->Alcohol No DryAprotic Use Dry Aprotic (Anhydrous THF/DCM) ProticCheck->DryAprotic Yes

Caption: Decision matrix for optimizing solvent choice based on substrate solubility and chemical sensitivity.

Data Summary: Solvent Dielectric vs. Relative Rate

Representative data trends for enaminone cyclization (e.g., benzodiazepine synthesis).

SolventTypeDielectric Constant (

)
Relative Rate (

)
Notes
Toluene Non-polar2.41.0 (Reference)Slowest; poor stabilization of intermediates.
THF Polar Aprotic7.5~5.2Moderate rate; good solubility for organics.
Ethanol Polar Protic24.5~18.5Fast; H-bonding activates carbonyl.
Acetonitrile Polar Aprotic37.5~12.0Fast; good for acid-sensitive nucleophiles.
Water Protic80.1~45.0Heterogeneous "On-Water" conditions often fastest.

References

  • Comparison of Solvents in Benzodiazepine Synthesis

    • Title: Cascade Cyclization/Annulation of -Enamino Diketones and o-Phenylenediamine.
    • Source:Journal of Organic Chemistry / PMC.
    • Significance: Demonstrates that MeOH (protic)
    • URL:[Link]

  • "On-Water" Synthesis of Enaminones

    • Title: An Easy Synthesis of Enaminones in Water as Solvent.[3]

    • Source:Synthesis (via Organic Chemistry Portal).
    • Significance: Validates the use of water to stabilize tautomeric forms and prevent hydrolysis through hydrophobic aggreg
    • URL:[Link]

  • Ionic Liquids in Enaminone Chemistry

    • Title: Ionic Liquid Promoted Synthesis of

      
      -Enamino Ketones at Room Temperature.[4]
      
    • Source:ResearchG
    • Significance: Details the dual role of ionic liquids as solvent and catalyst, enabling room temper
    • URL:[Link]

  • General Mechanism & Hydrolysis

    • Title: Mechanism of hydrolysis and structure-stability relationship of enaminones.[5]

    • Source:PubMed.
    • Significance: Explains the acid-catalyzed degradation pathways that must be avoided during solvent selection (e.g., avoiding wet acidic solvents).
    • URL:[Link]

Sources

Minimizing hydrolysis side reactions of 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrolysis Side Reactions of 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Core Technical Briefing: The Hydrolysis Vector

The Molecule: 3-(Dimethylamino)-1-phenyl-2-propen-1-one (an acyclic


-enaminone).
The Problem:  This molecule exists in a "push-pull" electronic state. The amino group donates electron density (

-donor), while the carbonyl group withdraws it (

-acceptor). While this conjugation provides some stability, the

-carbon remains susceptible to electrophilic attack (protonation), and the

-carbon/carbonyl region is susceptible to nucleophilic attack (hydrolysis).

The Failure Mode: In the presence of moisture and even trace acid, the equilibrium shifts. The enaminone hydrolyzes back to its precursors: Benzoylacetaldehyde (which exists in equilibrium with its enol form) and Dimethylamine .

Critical Note: Benzoylacetaldehyde is thermodynamically unstable and often undergoes trimerization to 1,3,5-tribenzoylbenzene or polymerizes into a complex red/orange gum. Users often fail to detect the hydrolysis product because it degrades further, leading to "mass balance loss" rather than a clean byproduct peak.

Visualizing the Failure Mechanism

The following diagram details the acid-catalyzed hydrolysis pathway, highlighting the critical rate-determining step (protonation of the


-carbon).

HydrolysisMechanism Enaminone Enaminone (Starting Material) Protonation C-Protonation (Rate Limiting Step) Enaminone->Protonation + H+ Iminium Iminium Ion Intermediate Protonation->Iminium Hydration Water Attack (Hydration) Iminium->Hydration + H2O Tetrahedral Tetrahedral Intermediate Hydration->Tetrahedral Collapse C-N Bond Cleavage Tetrahedral->Collapse - H+ Products Benzoylacetaldehyde + Dimethylamine Collapse->Products Polymer Polymer/Trimer (Red Gum) Products->Polymer Spontaneous Degradation

Figure 1: Acid-catalyzed hydrolysis mechanism showing the degradation from enaminone to unstable 1,3-dicarbonyls.

Troubleshooting Guides (Support Tickets)

Ticket #01: "My solid product turned into an oil/gum during storage."

Status: Common Issue Root Cause: Autocatalytic Hydrolysis. Even trace moisture trapped in the crystal lattice can initiate hydrolysis. The released dimethylamine is volatile, but the benzoylacetaldehyde byproduct is unstable. As it decomposes, it releases water or acids that catalyze further decomposition of the remaining enaminone.

Resolution Protocol:

  • Immediate Action: Check the NMR. If the characteristic alkene doublets (

    
     Hz) are diminishing and broad aromatic multiplets are appearing, purification is required immediately.
    
  • Purification: Recrystallize from dry ethanol/hexane or toluene. Do not use aqueous washes.

  • Prevention (The "Dry-Box" Rule):

    • Store under Argon/Nitrogen.

    • Keep temperature

      
      C.
      
    • Crucial: Add a packet of activated molecular sieves or silica gel to the secondary container (desiccator), not directly in the product vial.

Ticket #02: "Low yields when reacting with Hydrazine/Hydroxylamine."

Status: Critical Workflow Error Context: Researchers often react this enaminone with hydrazines to synthesize pyrazoles. Root Cause: Competitive Hydrolysis. Hydrazine hydrate and hydroxylamine hydrochloride are often used in aqueous or alcoholic solvents. The water present (or generated) hydrolyzes the enaminone faster than the cyclization occurs, especially if the pH drops (due to HCl release from hydroxylamine hydrochloride).

Resolution Protocol:

  • Switch Reagents: Use anhydrous hydrazine (or hydrazine acetate) instead of hydrazine hydrate.

  • Buffer the System: If using hydroxylamine·HCl, you must add a base (NaOAc or Et3N) before adding the enaminone. This prevents the pH from dropping into the acidic range where hydrolysis kinetics accelerate [1].

  • Solvent Swap: Move from Ethanol/Water mixtures to absolute Ethanol or Toluene.

Ticket #03: "Disappearance of starting material during silica column chromatography."

Status: User Error Root Cause: Silica Acidity. Silica gel is slightly acidic (pH 4-5). This is sufficient to protonate the enaminone


-carbon, trapping it on the column or hydrolyzing it during slow elution.

Resolution Protocol:

  • Pre-treat Silica: Slurry the silica gel with 1-2% Triethylamine (Et3N) in hexane before loading the column. This neutralizes acidic sites.

  • Alternative Phase: Use neutral Alumina (Aluminum Oxide) instead of silica gel.

  • Flash Speed: Enaminones should not stay on a column for >30 minutes. Use a gradient to elute quickly.

Experimental Data & Decision Support

Solvent Compatibility Matrix

Stability of 3-(Dimethylamino)-1-phenyl-2-propen-1-one over 24 hours at 25°C.

Solvent SystemAdditiveStability RatingObservation
Chloroform-d None⚠️ ModerateSlow hydrolysis if CDCl3 is acidic (common). Filter through basic alumina first.
DMSO-d6 None✅ ExcellentBest for NMR storage.
Methanol/Ethanol None⚠️ ModerateProtodeamination can occur over days.
Water/Organic Mix pH 7.0❌ Poor50% degradation often observed within hours.
Water/Organic Mix pH < 4.0❌ Critical FailureComplete hydrolysis in minutes.
Toluene None✅ ExcellentIdeal reaction solvent.
Workflow Decision Tree: Synthesis & Workup

Use this logic flow to determine the safest workup procedure for your specific application.

WorkupLogic Start Reaction Complete SolventCheck Is the solvent water-miscible (DMF, EtOH)? Start->SolventCheck MiscibleYes Yes SolventCheck->MiscibleYes Yes MiscibleNo No (Toluene, DCM) SolventCheck->MiscibleNo No Evap Evaporate to dryness (High Vac, <50°C) MiscibleYes->Evap Wash Can you wash with water? MiscibleNo->Wash Cryst Recrystallize (Hexane/EtOAc) Evap->Cryst WashNo NO! Hydrolysis Risk Wash->WashNo If Acidic WashCond Only if pH > 8 (NaHCO3 sat.) Wash->WashCond If Basic WashNo->Evap WashCond->Cryst

Figure 2: Decision logic for workup procedures to avoid hydrolysis-inducing conditions.

Frequently Asked Questions (FAQ)

Q: Can I use DMF-DMA (Dimethylformamide dimethyl acetal) in excess to prevent hydrolysis? A: Yes. In the synthesis of this enaminone, DMF-DMA acts as both reagent and water scavenger (hydrolyzing to DMF and Methanol). Maintaining anhydrous conditions during synthesis is best achieved by using neat DMF-DMA or using it as a co-solvent.

Q: I see a peak at 9-10 ppm in my proton NMR. Is this my product? A: No. The enaminone vinyl protons typically appear between 5.5 and 8.0 ppm (doublets,


 Hz for E-isomer). A peak at 9-10 ppm usually indicates the aldehyde proton of the hydrolysis product (Benzoylacetaldehyde) or Formyl- protons from DMF decomposition.

Q: Why is the E-isomer dominant? A: The E-isomer allows for an intramolecular hydrogen bond-like interaction (though weak) and minimizes steric clash between the phenyl ring and the dimethylamino group. However, in solution, E/Z isomerization can occur. Hydrolysis rates differs between isomers, but for practical purposes, treat both as sensitive [2].

References

  • Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294. Link

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433-2480. Link

  • El-Awaad, E. M., et al. (2015).[1] Reactivity of Enaminones: A Review. European Journal of Chemistry, 6(2), 223-236. Link

  • BenchChem Technical Library. (2025). Technical Support Center: Enhancing the Stability of Enaminone Compounds. Link

Sources

Technical Support Center: Enaminone Regioselectivity & Temperature Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for Enaminone Chemistry. Enaminones (compounds containing the conjugated


 system) are highly versatile, ambient reagents used extensively in drug development and natural product synthesis. Because they possess multiple nucleophilic and electrophilic sites, controlling their regioselectivity is a primary challenge.

This guide provides field-proven troubleshooting strategies, focusing on the master variable of enaminone functionalization: Temperature-driven kinetic vs. thermodynamic control .

Troubleshooting FAQs: Causality & Optimization

Q1: I am observing a mixture of N-alkylated and C-alkylated products during enaminone functionalization. How can I optimize the temperature to exclusively isolate the C-alkylated product? Causality & Mechanism: Enaminones are ambient nucleophiles due to their push-pull electron delocalization. The nitrogen atom possesses a higher localized electron density and lower steric hindrance, making N-alkylation the kinetic pathway (lowest activation energy). Conversely, C-alkylation at the


-carbon restores the highly stable, conjugated push-pull system, making it the thermodynamic product [1].
Optimization:  To drive regioselectivity strictly towards C-alkylation, elevate the reaction temperature (e.g., 60 °C to 80 °C, depending on the solvent) and extend the reaction time. This provides the thermal energy required for the kinetically formed N-alkyl product to undergo bond cleavage and equilibrate to the more stable C-alkylated thermodynamic sink [4].

Q2: My goal is to perform a 1,2-addition to the carbonyl of the enaminone, but I keep recovering 1,4-conjugate addition products. What adjustments should I make? Causality & Mechanism: When enaminones act as electrophiles, the carbonyl carbon (


) is the most electrophilic site, leading to rapid 1,2-addition under kinetic control. However, the 

-carbon is also electrophilic. 1,4-conjugate addition yields a more stable product because it retains the strong carbonyl double bond (thermodynamic control) [2]. Optimization: Lower the reaction temperature drastically (e.g., -78 °C) using a dry ice/acetone bath. This prevents the system from overcoming the activation barrier required for the thermodynamic 1,4-addition, effectively trapping the kinetic 1,2-adduct.

Q3: During high-temperature thermodynamic optimization, my enaminone degrades into an intractable polymeric solid. How do I balance thermodynamic control with substrate stability? Causality & Mechanism: Enaminones are electron-rich alkenes and are highly prone to oxidative degradation or polymerization at elevated temperatures, particularly in the presence of trace metals or oxygen. Optimization: If thermodynamic temperatures (>60 °C) are strictly required for regioselectivity, you must alter the reaction environment. Strictly degas your solvents (freeze-pump-thaw method) to remove oxygen, run the reaction under an Argon atmosphere, and consider adding a radical inhibitor (e.g., BHT). Alternatively, lower the temperature to 40 °C and utilize a highly polar aprotic solvent (like DMF or DMSO) to lower the activation energy barrier for equilibration without crossing the thermal decomposition threshold [3].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems —meaning the steps inherently verify the mechanistic state of the reaction.

Protocol A: Kinetically Controlled N-Acylation of Enaminones (-78 °C)

This protocol traps the kinetic product before thermodynamic equilibration can occur.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve the enaminone (1.0 equiv) in anhydrous THF (0.1 M).

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for exactly 15 minutes.

  • Deprotonation: Add a strong, sterically hindered base like Lithium Diisopropylamide (LDA) (1.05 equiv) dropwise down the side of the flask. Stir for 30 minutes at -78 °C.

  • Electrophile Addition: Slowly add the acyl chloride (1.1 equiv).

  • Self-Validating Quench: Quench the reaction strictly at -78 °C with saturated aqueous

    
    . Validation:  If the quench is delayed until the mixture warms to room temperature, subsequent LC-MS analysis will immediately reveal a shift to the C-acylated thermodynamic product, validating that the strict low-temperature quench is the sole factor preserving the kinetic state.
    
Protocol B: Thermodynamically Controlled C-Alkylation of Enaminones (60 °C)

This protocol uses thermal energy to drive the reaction to the most stable regioisomer.

  • Preparation: Dissolve the enaminone (1.0 equiv) in anhydrous DMF (0.2 M) in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add a milder base such as

    
     (2.0 equiv) at room temperature.
    
  • Electrophile Addition: Add the alkyl halide (1.2 equiv) in one portion.

  • Heating & Self-Validation: Elevate the temperature to 60 °C using a pre-heated oil bath. Validation: Monitor the reaction via NMR aliquots at 2h, 6h, and 12h. The data will act as a self-validating system: you will observe the initial rapid formation of the N-alkylated intermediate (kinetic), followed by its gradual disappearance and the emergence of the C-alkylated product (thermodynamic), confirming that equilibration is actively occurring[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl to remove the DMF.

Quantitative Data Matrix

Use the following data table to rapidly select the correct thermal conditions and reagents based on your target regioisomer.

Target RegioisomerReaction RoleControl TypeOptimal TemperatureRecommended Base / ReagentYield Expectation
N-Alkylation/Acylation NucleophileKinetic-78 °C to -20 °CLDA, NaHMDS (Strong/Bulky)>85% (Kinetic trapping)
C-Alkylation/Acylation NucleophileThermodynamic25 °C to 80 °C

, NaH (Mild/Small)
>90% (Equilibrated)
1,2-Addition (O-attack) ElectrophileKinetic-78 °CGrignard / Organolithium70-80%
1,4-Addition (C-attack) ElectrophileThermodynamic0 °C to 40 °COrganocuprates / Allyliron85-95%

Pathway Visualization

The following diagram illustrates the divergent pathways of enaminone reactivity based on thermal input.

EnaminoneRegioselectivity Enaminone Enaminone + Electrophile (N-C=C-C=O) Kinetic Kinetic Control Low Temp (-78°C) Enaminone->Kinetic Fast/Irreversible Thermodynamic Thermodynamic Control High Temp (25°C - 80°C) Enaminone->Thermodynamic Slow/Equilibrating N_Attack N-Alkylation / N-Acylation (Faster formation, lower Ea) Kinetic->N_Attack C_Attack C-Alkylation / C-Acylation (More stable product) Thermodynamic->C_Attack N_Attack->C_Attack Heat (Equilibration)

Reaction coordinate logic for enaminone regioselectivity under kinetic vs. thermodynamic control.

References

  • Bond Energies of Enamines ACS Omega URL:[Link]

  • A C–H functionalization approach to diverse nitrogenous scaffolds through conjugate addition of catalytic allyliron nucleophiles Chemical Science (RSC) URL:[Link]

  • Tunable Trifunctionalization of Tertiary Enaminones for the Regioselective and Metal-Free Synthesis of Discrete and Proximal Phosphoryl Nitriles Organic Letters URL:[Link]

  • An expedient metal-free cascade route to chromonyl diene scaffolds: thermodynamic vs. kinetic control RSC Advances URL:[Link]

Technical Support Center: Troubleshooting Low Conversion Rates in Enaminone Transamination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for enaminone transamination. This guide is designed for researchers, synthetic chemists, and drug development professionals facing stalled reactions, low yields, or equilibrium bottlenecks during amine exchange workflows.

Enaminones (such as N,N-dimethyl enaminones) are highly versatile, push-pull stabilized synthons. However, their inherent thermodynamic stability often leads to low conversion rates when reacted with weak nucleophiles or sterically hindered amines. This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to optimize your transamination workflows.

Diagnostic Workflow for Low Conversion

Before altering your reaction conditions, use the following diagnostic logic to identify the root cause of your stalled transamination.

DiagnosticWorkflow Start Low Conversion in Enaminone Transamination CheckAmine Analyze Incoming Amine Start->CheckAmine Aromatic Aromatic / Weak Nucleophile? CheckAmine->Aromatic Aliphatic Aliphatic / Strong Nucleophile? CheckAmine->Aliphatic AcidCat Use Acid Catalyst (e.g., Amberlyst-15, AcOH) Aromatic->AcidCat Yes TempShift Increase Temp & Remove Dimethylamine Gas Aromatic->TempShift Yes Steric Check Steric Hindrance Aliphatic->Steric Yes Steric->TempShift Equilibrium Issue Solvent Switch to Polar Protic Solvent (e.g., EtOH) Steric->Solvent Bulky

Diagnostic flowchart for troubleshooting low conversion in enaminone transamination.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my transamination fail when using aniline derivatives, but works perfectly with alkylamines? A1: This is a classic nucleophilicity issue. Enaminones feature a highly conjugated push-pull system, which significantly decreases the electrophilicity of the


-carbon. Aromatic amines (anilines) are weaker nucleophiles than aliphatic amines due to the delocalization of their lone pair into the aromatic ring. To overcome this, you must activate the enaminone. Using a Brønsted acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the 

-carbon and facilitating nucleophilic attack [1].

Q2: I am using a strong aliphatic amine, but my reaction stalls at 50% conversion. How can I drive the reaction to completion? A2: Enaminone transamination is an equilibrium-driven addition-elimination process. When the incoming amine has a similar basicity to the leaving amine (typically dimethylamine), a degenerate equilibrium is established [2]. To drive the reaction forward via Le Chatelier's Principle, you must continuously remove the volatile dimethylamine byproduct. This is achieved by running the reaction at elevated temperatures (e.g., reflux) or by sparging the reaction mixture with an inert gas (N₂ or Argon) to sweep away the liberated gas.

Q3: How does intramolecular hydrogen bonding affect the reaction? A3: If the starting enaminone possesses a primary or secondary amine (e.g., an NH-enaminone), strong intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen can lock the conformation and severely inhibit the elimination step of the amine exchange [1]. In such cases, converting the substrate to an N,N-disubstituted enaminone prior to transamination is strictly recommended.

Mechanistic Pathway of Transamination

Mechanism Enaminone N,N-Dimethyl Enaminone (Push-Pull System) Intermediate Tetrahedral Zwitterionic Intermediate Enaminone->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Activation Acid Activation (H+) Activation->Enaminone Increases Electrophilicity Elimination Proton Transfer & Elimination Intermediate->Elimination Product N-R Enaminone (Target Product) Elimination->Product Byproduct Dimethylamine (Volatile Byproduct) Elimination->Byproduct Gas Evolution

Addition-elimination mechanism of enaminone transamination highlighting the equilibrium shift.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By linking specific physical observations (e.g., gas evolution, heterogeneous filtration) to mechanistic steps, you can verify the success of the reaction in real-time.

Protocol A: Acid-Catalyzed Transamination for Weak Nucleophiles (Anilines)

Causality & Logic: Amberlyst-15® is a strongly acidic, macroreticular ion-exchange resin. It provides the necessary protons to activate the enaminone's carbonyl group without complicating the workup. Because it is a heterogeneous catalyst, it creates a self-validating system where the acid does not interfere with the final product isolation—simply filter to quench the activation [3].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the N,N-dimethyl enaminone in 5.0 mL of absolute ethanol (polar protic solvent stabilizes the tetrahedral intermediate).

  • Reagent Addition: Add 1.2 mmol of the aromatic amine (e.g., aniline derivative).

  • Catalyst Addition: Add 100 mg of Amberlyst-15® resin.

  • Reaction: Stir the mixture at 80 °C (reflux) for 4–6 hours. Self-Validation Check: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:3). The evolution of dimethylamine gas (detectable by its fishy odor or by placing wet pH paper near the condenser outlet) indicates forward reaction progress.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter out the Amberlyst-15 resin (which can be washed with ethanol and reused).

  • Isolation: Concentrate the filtrate under reduced pressure and recrystallize the crude solid from ethanol/water to yield the pure N-aryl enaminone.

Protocol B: High-Temperature Flow Transamination for Sterically Hindered Amines

Causality & Logic: For bulky aliphatic amines, steric hindrance at the tetrahedral intermediate stage raises the activation barrier. Using elevated temperatures under continuous flow or solvent-free conditions forces the equilibrium forward by rapidly volatilizing the dimethylamine byproduct, preventing the reverse reaction [4].

Step-by-Step Methodology:

  • Preparation: Mix 1.0 mmol of N,N-dimethyl enaminone and 1.5 mmol of the hindered primary amine. If using a flow system, dissolve in a minimal amount of toluene.

  • Reaction: Process the mixture through a heated flow coil (e.g., 1 mL/min at 100–110 °C) or heat the neat mixture in a sealed tube under a steady stream of Nitrogen gas.

  • Validation: The continuous removal of dimethylamine shifts the degenerate equilibrium. Complete conversion is typically achieved within 15–30 minutes under flow conditions.

  • Workup: Cool the mixture, dissolve in dichloromethane, wash with dilute HCl (0.1 M) to remove excess unreacted amine, dry over MgSO₄, and evaporate to obtain the product.

Quantitative Performance Matrix

Use this table to benchmark your expected yields and select the appropriate conditions based on your amine's properties.

Amine TypeNucleophilicityRecommended CatalystOptimal SolventTemp (°C)Expected Yield (%)Primary Troubleshooting Issue
Primary Aliphatic HighNoneEthanol / MeOH25 - 6085 - 99Degenerate equilibrium if run in a closed system.
Sterically Hindered ModerateNone / AcOHToluene / Neat100 - 11060 - 80Steric clash in the zwitterionic tetrahedral intermediate.
Primary Aromatic LowAmberlyst-15 / AcOHEthanol / Dioxane80 - 10070 - 90Poor nucleophilic attack on the

-carbon.
Secondary Amines ModerateNoneEthyl Lactate [5]8075 - 85High reversibility; requires excess amine to drive conversion.

References

  • Selective synthesis of 1,3-diaryl-β-enaminones by palladium-catalyzed dehydrogenative β-amination of chalcones Chemistry Letters (Oxford Academic) URL:[Link]

  • Amberlyst-15®: An Efficient, Cost-Effective and Recyclable Heterogeneous Solid Acid Catalyst for the Synthesis of β-Enaminone SciSpace URL:[Link]

  • Leveraging imine chemistry to design dynamic macromolecules University of Florida URL:[Link]

  • A Continuous Process Towards the Synthesis of Quinolones VCU Scholars Compass URL:[Link]

  • The proposed reaction mechanism (Ethyl lactate mediated synthesis) ResearchGate URL:[Link]

Sources

Removal of unreacted DMF-DMA from 3-(Dimethylamino)-1-phenyl-2-propen-1-one mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Welcome to the technical support center for the synthesis and purification of 3-(dimethylamino)-1-phenyl-2-propen-1-one. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with removing unreacted N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and its byproducts from reaction mixtures. Our goal is to provide you with the technical insights and practical solutions necessary to achieve high purity for your target compound.

The synthesis of enaminones, such as 3-(dimethylamino)-1-phenyl-2-propen-1-one, often employs an excess of DMF-DMA to drive the reaction to completion.[1][2] While effective, this creates a purification challenge: the removal of the unreacted, volatile, and reactive DMF-DMA, as well as its hydrolysis byproduct, N,N-Dimethylformamide (DMF). This guide offers a structured approach to tackling these purification hurdles.

Comparative Physicochemical Properties

Understanding the properties of both the desired product and the reagent to be removed is fundamental to selecting an appropriate purification strategy.

Property3-(Dimethylamino)-1-phenyl-2-propen-1-oneN,N-Dimethylformamide dimethyl acetal (DMF-DMA)N,N-Dimethylformamide (DMF)
Molecular Formula C₁₁H₁₃NO[3]C₅H₁₃NO₂[4]C₃H₇NO[5]
Molecular Weight 175.23 g/mol [3]119.16 g/mol [4]73.09 g/mol [5]
Appearance White to yellow crystalline solid[6]Colorless to pale yellow liquid[4][7]Colorless liquid[5]
Boiling Point ~260 °C (Predicted)[8]102-104 °C[9][10]153 °C[5]
Melting Point 90-94 °C-85 °C[4]-61 °C[5]
Solubility Soluble in methanol and other organic solvents. Limited water solubility (>26.3 µg/mL).[3][8]Soluble in most organic solvents; hydrolyzes in water.[4][11]Miscible with water and many organic solvents.[5][12]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted DMF-DMA and its byproducts?

Unreacted DMF-DMA and its primary hydrolysis byproduct, DMF, can interfere with subsequent reaction steps. DMF, in particular, is a high-boiling point solvent that can be difficult to remove and may complicate product crystallization or chromatographic purification.[13] Achieving high purity is essential for accurate analytical characterization (NMR, MS) and for ensuring the integrity of downstream applications, especially in drug development.

Q2: What happens when I "quench" the reaction with water, and what byproducts are formed?

When you add water to the reaction mixture, the unreacted DMF-DMA undergoes rapid hydrolysis.[13] This reaction breaks down DMF-DMA into N,N-dimethylformamide (DMF) and two equivalents of methanol.[13] The main challenge then shifts from removing the reactive DMF-DMA to removing the high-boiling and highly polar DMF.[12][13]

Q3: My target compound is sensitive to water. What is the best workup strategy?

If your product is sensitive to water, you should avoid an aqueous workup. The recommended strategy is to remove the excess DMF-DMA and other volatile components (like the reaction solvent, e.g., xylene or toluene) under high vacuum.[13] If this does not completely remove the impurities, consider precipitating your solid product by adding a non-polar anti-solvent in which the product is insoluble but the DMF byproduct remains dissolved.[13][14]

Q4: How can I effectively remove the DMF byproduct, given its high boiling point?

Removing DMF can be challenging. Several methods are effective:

  • Aqueous Extraction: This is the most common method. The reaction mixture is diluted with an organic solvent (like ethyl acetate or diethyl ether) and washed multiple times with water and/or brine.[13][15][16]

  • Lithium Chloride (LiCl) Wash: Washing the organic layer with a 5-10% aqueous LiCl solution is often more effective than water alone for partitioning DMF into the aqueous phase.[13][17][18]

  • Azeotropic Distillation: For products that are not volatile, adding a solvent like toluene or heptane and evaporating under reduced pressure can help remove the last traces of DMF.[19][20][21]

  • High Vacuum Evaporation: Using a high-vacuum pump can remove DMF at or below room temperature, which is ideal for temperature-sensitive compounds.[13]

Q5: My product is a solid. Can I simply recrystallize it to remove DMF-DMA and DMF?

Yes, recrystallization is a powerful purification technique if your product is a solid with good crystallinity. After removing the bulk of the solvents under reduced pressure, you can dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly.[22] The desired 3-(dimethylamino)-1-phenyl-2-propen-1-one should crystallize, leaving the more soluble DMF and other impurities in the mother liquor. Toluene and ethanol/ether mixtures have been used for related compounds.[23][24]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Residual DMF or DMF-DMA Detected in Final Product
  • Symptom: NMR analysis shows characteristic peaks for DMF (singlets around 8.0, 2.9, and 2.7 ppm) or unreacted DMF-DMA.

  • Primary Cause: Inefficient quenching of DMF-DMA or insufficient washing during aqueous workup.

  • Solutions:

    • Optimize Aqueous Workup: Increase the number and volume of aqueous washes. A typical recommendation is to wash the organic layer with 5-10 volumes of water or brine, repeated 3-5 times.[13] Incorporating a 5-10% LiCl wash can significantly improve DMF removal.[13]

    • Azeotropic Removal: Dissolve the crude product in toluene and concentrate under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual DMF.[19]

    • Column Chromatography: If other methods fail, purification by column chromatography is highly effective.[1][25] Given the basic nature of the dimethylamino group, using neutral or basic alumina, or silica gel treated with a small amount of triethylamine in the eluent, can prevent streaking and improve separation.[26][27]

Issue 2: Low Product Yield After Purification
  • Symptom: The isolated mass of pure product is significantly lower than theoretically expected.

  • Primary Cause: Product loss during aqueous extraction due to partial water solubility, or product degradation.

  • Solutions:

    • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (brine).[13] This decreases the solubility of your organic product in the aqueous phase, pushing more of it into the organic layer.

    • Back-Extraction: Re-extract the combined aqueous layers with fresh portions of the organic solvent (e.g., ethyl acetate) to recover any dissolved product.[13]

    • Switch to a Non-Aqueous Method: If aqueous workup consistently leads to low yields, rely on high vacuum to remove volatile impurities, followed by direct precipitation or recrystallization of the product from a suitable solvent system.[13][14]

Issue 3: Product is an Oil and Fails to Crystallize
  • Symptom: After solvent removal, the product remains a viscous oil instead of the expected solid.[28]

  • Primary Cause: The presence of residual solvent (especially DMF) or other impurities is disrupting the crystal lattice formation.[28]

  • Solutions:

    • Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of volatile solvents. Gentle heating can be applied if the product is thermally stable.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a pure crystal, "seed" the oil with a tiny amount to initiate crystallization.

    • Solvent-Antisolvent Crystallization: Dissolve the oil in a small amount of a good solvent (e.g., hot ethanol or ethyl acetate) and slowly add a non-polar anti-solvent (e.g., hexanes or diethyl ether) until the solution becomes cloudy.[22] Allow it to cool slowly.

    • Chromatographic Purification: If crystallization fails, purify the oil via column chromatography to remove the impurities that are inhibiting crystallization.[28]

Experimental Protocols

Protocol 1: Standard Quenching and Aqueous Workup
  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly and carefully add deionized water dropwise with vigorous stirring to quench the unreacted DMF-DMA. Monitor for any exotherm.[13]

  • Extraction: Dilute the quenched mixture with an organic solvent such as ethyl acetate (5-10 times the volume of DMF used). Transfer the mixture to a separatory funnel.[1][13]

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (3 times)

    • 5% aqueous LiCl solution (2 times)[13]

    • Saturated aqueous NaCl (brine) (1 time)[13]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system where the product is highly soluble when hot but poorly soluble when cold. (e.g., ethanol/water, ethyl acetate/hexanes, toluene).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[22]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath or refrigerator.[22]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Stationary Phase Selection: Use silica gel for standard purification. If the product shows significant streaking, consider using silica pre-treated with triethylamine (e.g., 1% in the eluent) or using basic alumina.[26]

  • Eluent Selection: Determine a suitable mobile phase using TLC. A common starting point is a mixture of hexanes and ethyl acetate.[1]

  • Column Packing: Pack the column with the chosen stationary phase in the initial, low-polarity eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the column.

  • Elution: Run the column, gradually increasing the polarity of the eluent (gradient elution) if necessary. Collect fractions and monitor them by TLC to isolate the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualized Workflows

cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_methods A Acetophenone + DMF-DMA B Reflux in Solvent (e.g., Toluene/Xylene) A->B Reaction C Quench with Water B->C Reaction Complete D Aqueous Extraction (EtOAc/Water/LiCl) C->D E Dry & Concentrate D->E F Crude Product E->F G Purification Option F->G Choose Method H Final Product G->H Recrystallization Recrystallization G->Recrystallization Chromatography Column Chromatography G->Chromatography High_Vacuum High Vacuum Evaporation G->High_Vacuum

Caption: General workflow for synthesis and purification.

action action start Impure Product: Contains DMF/DMF-DMA q1 Is the product a solid? start->q1 q2 Is the product thermally stable? q1->q2 Yes q3 Is the product soluble in water? q1->q3 No (Oil) q2->q3 No a2 Recrystallization q2->a2 Yes a1 Aqueous Workup (EtOAc/LiCl wash) q3->a1 No a4 High Vacuum Evaporation q3->a4 Yes a5 Azeotropic Distillation with Toluene a1->a5 If DMF persists a3 Column Chromatography a2->a3 If impurities persist a4->a3 If impurities persist a5->a3 Final Polish

Caption: Troubleshooting decision tree for purification.

References

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • University of Rochester. (n.d.). Dimethylformamide (DMF) - Common Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, October 30). What is the best possible way to remove Dimethylacetamide (DMA) from reaction mixture. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 29). Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis. Retrieved from [Link]

  • Gunjal Industries. (2025, July 9). N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | High Quality Reagent Supplier. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-Dimethylamino-1-phenyl-propenone. Retrieved from [Link]

  • ResearchGate. (2011). Hydrolysis and Complexation of N,N-Dimethylformamide in New Nanostructurated Titanium Oxide Hybrid Organic-Inorganic Sols and Gel. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for An Efficient Method for the Synthesis of 2-Pyridones via C-H Bond Functionalization. Retrieved from [Link]

  • Quora. (2019, January 16). What would be the best way to remove dimethylformamide from a 16% DMF/water solution?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
  • Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process.
  • ResearchGate. (2017, February 7). How to remove DMF from reaction mixture in room temperature ?. Retrieved from [Link]

  • DOI. (n.d.). Amine-release Annulation of Enaminones: Bimetallic Co-Catalytic Synthesis of Cyclopentadienes from Alkynes. Retrieved from [Link]

  • Reddit. (2013, December 29). Removing DMF. Retrieved from [Link]

  • Liskon Biological. (2024, April 17). Preparation Process of N,N-Dimethylformamide Dimethyl Acetal. Retrieved from [Link]

  • Reddit. (2024, April 3). Get rid of DMA. Retrieved from [Link]

  • YouTube. (2025, July 16). Lab Tested DMF Removal Techniques from the Reaction Mixture!. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-2-propen-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. Retrieved from [Link]

  • ResearchGate. (2012, November 11). How to remove DMF from the product?. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The H− acidity function for dimethylformamide–water. Retrieved from [Link]

  • PMC. (2025, July 29). General method for the synthesis of enaminones via photocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Enaminones Using Gold's Reagent. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Beilstein Journals. (2025, July 29). General method for the synthesis of enaminones via photocatalysis. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Beilstein Archives. (n.d.). General Method for the Synthesis of Enaminones via Nickel Photocatalysis. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR characterization of 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Comprehensive Comparison Guide: H NMR Characterization of 3-(Dimethylamino)-1-phenyl-2-propen-1-one vs. Alternative Analytical Techniques

Executive Summary

3-(Dimethylamino)-1-phenyl-2-propen-1-one (commonly referred to as an enaminone) is a highly versatile pharmacophore and synthetic intermediate widely utilized in the development of heterocyclic drugs, including quinolones and pyrazoles[1]. Because its reactivity is strictly governed by its stereochemistry and electronic distribution, precise structural elucidation is a critical quality control step in drug development workflows.

This guide objectively compares the performance of


H Nuclear Magnetic Resonance (NMR) Spectroscopy

2

Mechanistic Grounding: The "Push-Pull" Enaminone System

To understand why

3-(Dimethylamino)-1-phenyl-2-propen-1-one features a strongly electron-donating dimethylamino group conjugated through an alkene to a strongly electron-withdrawing carbonyl group. This creates a highly polarized "push-pull" zwitterionic resonance system (

3

  • Anomalous Chemical Shifts: The

    
    -carbon (adjacent to the carbonyl) carries a partial negative charge, heavily shielding the attached 
    
    
    -proton and shifting it upfield to an unusual ~5.7 ppm . Conversely, the
    
    
    -carbon is attached to the positively charged nitrogen in the resonance hybrid, heavily deshielding the
    
    
    -proton and shifting it downfield to ~7.8 ppm .
  • Restricted C-N Rotation: The partial double-bond character of the C-N bond restricts free rotation. Consequently, the two methyl groups of the

    
     moiety exist in distinct magnetic environments (syn and anti to the alkene) and often appear as a broadened singlet or two distinct singlets (~2.9 ppm and ~3.1 ppm) depending on the exact temperature and solvent[4].
    

Comparative Performance: H NMR vs. Orthogonal Techniques

The Champion: H NMR Spectroscopy (Stereochemistry & Dynamics)

For enaminones,





Hz

4
Alternative 1: C NMR Spectroscopy (The Backbone Mapper)

2

Alternative 2: FT-IR Spectroscopy (The Functional Group Detector)

FT-IR rapidly confirms the presence of the conjugated carbonyl (strong stretch at ~1640 cm

Alternative 3: X-Ray Crystallography (The Absolute Standard)

Single-crystal X-Ray diffraction is the gold standard for determining absolute 3D atomic coordinates and bond lengths (proving the partial double-bond character of the C-N bond)[4]. However, it requires the time-intensive growth of high-quality crystals and only reflects the static solid-state conformation, completely missing the dynamic rotational behavior that occurs in the solution state where biological and chemical reactions actually take place.

Quantitative Method Comparison

Analytical TechniquePrimary Data YieldedPerformance in Enaminone CharacterizationLimitations

H NMR (Primary)
Proton environments, integration,

-coupling
Optimal. Directly distinguishes E/Z isomers via alkene

-coupling (~12.3 Hz). Detects restricted C-N rotation.
Cannot directly map the carbon skeleton without 2D correlation.

C NMR
Carbon backbone mappingStrong. Highlights the highly shielded

-carbon (~96 ppm) and deshielded carbonyl (~190 ppm).
Lacks direct stereochemical connectivity without advanced 2D NMR.
FT-IR Functional group vibrationsModerate. Confirms conjugated carbonyl (~1640 cm

) and C=C stretch.
Provides zero stereochemical or dynamic solution-state data.
X-Ray Crystallography Absolute 3D atomic coordinatesDefinitive (Solid-State). Proves absolute conformation and exact bond lengths.Requires single crystals; does not reflect solution-state molecular dynamics.

Self-Validating Protocol: Solution-State H NMR & VT-NMR

To ensure scientific integrity, the following protocol is designed as a self-validating system. The static scan proves the stereochemistry, while the dynamic VT-NMR scan proves the electronic resonance.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of synthesized 3-(Dimethylamino)-1-phenyl-2-propen-1-one in 0.6 mL of Chloroform-

    
     (CDCl
    
    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
  • Causality: CDCl

    
     is strictly selected due to its lack of exchangeable protons and relatively low polarity. High-polarity or hydrogen-bonding solvents (like Methanol-
    
    
    ) can artificially stabilize the zwitterionic state and alter the natural C-N rotational barrier. TMS provides a reliable 0.0 ppm internal reference.

Step 2: Standard Acquisition (298 K)

  • Action: Acquire a standard 1D

    
    H NMR spectrum at 298 K using a 400 MHz (or higher) spectrometer. Set the parameters to 16 scans, a 30° pulse angle, and a 2-second relaxation delay (
    
    
    ).
  • Causality: A 2-second relaxation delay ensures that all protons (especially the potentially broadened methyl protons) fully relax between pulses, guaranteeing accurate quantitative integration.

Step 3: Stereochemical Validation (


-Coupling Analysis)
  • Action: Expand the alkene region (5.0–8.0 ppm). Identify the

    
    -proton doublet (~5.7 ppm) and the 
    
    
    -proton doublet (~7.8 ppm). Calculate the
    
    
    -coupling constant.
  • Causality: A measured

    
    -value of ~12.3 Hz mathematically validates the E (trans) configuration based on the Karplus equation. A 
    
    
    -value of 7–9 Hz would indicate an unwanted Z (cis) isomer.

Step 4: Variable Temperature (VT) NMR (298 K to 233 K)

  • Action: If the

    
     signal appears as a broadened 6H singlet at 298 K (~3.0 ppm), systematically lower the probe temperature in 10 K increments down to 233 K, acquiring a spectrum at each step.
    
  • Causality: Lowering the temperature reduces the thermal energy available to overcome the C-N rotational barrier. Reaching the coalescence temperature (

    
    ) and observing the baseline resolution of the peak into two distinct 3H singlets (~2.9 ppm and ~3.1 ppm) definitively proves the zwitterionic "push-pull" resonance contribution.
    

Structural Elucidation Workflow

GTarget3-(Dimethylamino)-1-phenyl-2-propen-1-oneHNMR1H NMR Spectroscopy(Solution Dynamics & Stereochem)Target->HNMRCNMR13C NMR Spectroscopy(Carbon Backbone)Target->CNMRFTIRFT-IR Spectroscopy(Functional Groups)Target->FTIRStereoDetermine E/Z Geometry(Alkene J-Coupling)HNMR->StereoDynamicsAnalyze Push-Pull Dynamics(N-CH3 Splitting)HNMR->DynamicsVTNMRVariable Temp (VT) NMR(Calculate Rotational Barrier)Dynamics->VTNMR

Caption: Workflow comparing 1H NMR structural elucidation of enaminones against orthogonal techniques.

References

  • (E)-3-Dimethylamino-1-phenyl-propenone | CID 5398495 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Co(III)-Catalyzed Enaminone-Directed C–H Amidation for Quinolone Synthesis Source: Organic Letters - ACS Publications URL:[Link]

  • Crystal Structure and Quantum Chemical Studies of a Novel Push–Pull Enaminone Source: ResearchGate (Journal of Chemical Crystallography) URL:[Link]

  • In situ generation and protonation of isocyanide/acetylene adduct: A powerful catalyst-free strategy for multicomponent synthesis Source: ResearchGate (RSC Advances) URL:[Link]

Validation of Regioselectivity in Reactions of 3-(Dimethylamino)-1-phenyl-2-propen-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in heterocyclic drug development is the precise control of regioselectivity during ring-closure reactions. The compound 3-(Dimethylamino)-1-phenyl-2-propen-1-one (CAS: 1201-93-0) is a highly versatile β-enaminone utilized extensively as a building block for pyrazole-based therapeutics[1].

When reacting this enaminone with monosubstituted hydrazines (such as phenylhydrazine), the reaction can yield two distinct regioisomers: 1,3-diphenylpyrazole or 1,5-diphenylpyrazole . This guide objectively compares the experimental conditions required to isolate each regioisomer, explains the mechanistic causality behind these outcomes, and provides self-validating protocols for your laboratory workflows.

Mechanistic Causality: The Divergent Pathways

The regiochemical outcome of the enaminone-hydrazine condensation is not random; it is strictly dictated by the reaction medium (pH), which alters the relative electrophilicity of the enaminone's reactive centers (the C-1 carbonyl carbon vs. the C-3 β-carbon).

Pathway A: Basic/Neutral Conditions (1,5-Disubstitution)

Under neutral or basic conditions (e.g., refluxing ethanol or in the presence of sodium ethoxide), the enaminone remains unprotonated. The primary amine (-NH₂) of phenylhydrazine—being the more nucleophilic nitrogen—preferentially attacks the highly electrophilic β-carbon (C-3) via a Michael-type addition[1]. This addition-elimination sequence displaces the dimethylamine leaving group, forming a hydrazine-enaminone intermediate[2]. Subsequent intramolecular cyclization of the secondary amine (-NHPh) onto the C-1 carbonyl carbon, followed by dehydration, exclusively yields 1,5-diphenylpyrazole [2].

Pathway B: Acidic Conditions (1,3-Disubstitution)

In an acidic medium (e.g., glacial acetic acid or HCl in ethanol), the carbonyl oxygen of the enaminone is rapidly protonated. This protonation significantly enhances the electrophilicity of the C-1 carbonyl carbon, redirecting the initial nucleophilic attack of the -NH₂ group to C-1, forming a hydrazone intermediate. Subsequent intramolecular cyclization of the -NHPh group onto the C-3 β-carbon, accompanied by the elimination of dimethylamine and aromatization, regioselectively furnishes 1,3-diphenylpyrazole .

Pathway Visualization

The following diagram maps the divergent reaction pathways based on the solvent environment.

Regioselectivity Enaminone 3-(Dimethylamino)-1-phenyl-2-propen-1-one + Phenylhydrazine Acidic Acidic Conditions (e.g., AcOH, HCl) Enaminone->Acidic Basic Basic/Neutral Conditions (e.g., EtOH, NaOEt) Enaminone->Basic Hydrazone Carbonyl Attack (C-1) Hydrazone Intermediate Acidic->Hydrazone Protonation of C=O Michael β-Carbon Attack (C-3) Addition-Elimination Intermediate Basic->Michael Direct attack at C-3 Prod13 1,3-Diphenylpyrazole (Regioisomer A) Hydrazone->Prod13 Cyclization & Aromatization (- HNMe2) Prod15 1,5-Diphenylpyrazole (Regioisomer B) Michael->Prod15 Cyclization & Aromatization (- H2O)

Figure 1: Divergent regioselective pathways of enaminone reacting with phenylhydrazine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the correct regioisomer has been synthesized before proceeding to downstream applications.

Protocol A: Synthesis of 1,5-Diphenylpyrazole (Base/Neutral-Promoted)

Objective: Drive the reaction via thermodynamic control to yield the 1,5-regioisomer.

  • Reaction Setup: Dissolve 1.0 equivalent (10 mmol) of 3-(dimethylamino)-1-phenyl-2-propen-1-one in 20 mL of absolute ethanol.

  • Reagent Addition: Add 1.1 equivalents (11 mmol) of phenylhydrazine dropwise at room temperature. Optional: Add a catalytic amount of sodium ethoxide (0.1 eq) to accelerate the Michael addition.

  • Thermal Activation: Heat the mixture to reflux (78 °C) for 3–4 hours.

  • Validation Checkpoint 1 (TLC): Monitor the disappearance of the enaminone starting material (typically Rf = 0.3 in 3:1 Hexane/Ethyl Acetate). The product will appear as a new, higher-running spot (Rf ≈ 0.6).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate.

  • Validation Checkpoint 2 (¹H NMR): In CDCl₃, confirm the structure by observing the pyrazole C-4 proton. In the 1,5-isomer, the C-4 proton typically resonates further upfield (approx. δ 6.5–6.6 ppm) due to the anisotropic shielding effect of the out-of-plane phenyl ring at the adjacent C-5 position.

Protocol B: Synthesis of 1,3-Diphenylpyrazole (Acid-Promoted)

Objective: Drive the reaction via kinetic control to yield the 1,3-regioisomer.

  • Reaction Setup: Dissolve 1.0 equivalent (10 mmol) of 3-(dimethylamino)-1-phenyl-2-propen-1-one in 20 mL of glacial acetic acid.

  • Reagent Addition: Add 1.1 equivalents (11 mmol) of phenylhydrazine dropwise. The acidic medium immediately protonates the enaminone carbonyl.

  • Thermal Activation: Stir the mixture at 80 °C for 2–3 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC. The 1,3-isomer often exhibits a slightly different Rf value compared to the 1,5-isomer due to differences in dipole moment.

  • Workup: Pour the cooled reaction mixture into crushed ice. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with dichloromethane, dry, and concentrate.

  • Validation Checkpoint 2 (¹H NMR): In CDCl₃, the pyrazole C-4 proton of the 1,3-isomer will appear further downfield (approx. δ 6.8–6.9 ppm) compared to the 1,5-isomer, as it lacks the shielding effect from a C-5 phenyl group.

Quantitative Data & Performance Comparison

The table below summarizes the expected performance metrics and validation parameters for both methodologies, providing a clear comparison for process chemists.

ParameterProtocol A (Neutral/Basic)Protocol B (Acidic)
Solvent System Absolute EthanolGlacial Acetic Acid
Primary Mechanism Michael Addition (C-3 attack)Hydrazone Formation (C-1 attack)
Target Regioisomer 1,5-Diphenylpyrazole1,3-Diphenylpyrazole
Typical Yield 82% – 88%75% – 85%
Regiomeric Purity > 95:5> 90:10
Reaction Time 3 – 4 hours (Reflux)2 – 3 hours (80 °C)
Key ¹H NMR Marker (C-4 H) ~ δ 6.5 ppm (Upfield, Shielded)~ δ 6.8 ppm (Downfield, Deshielded)
Byproducts Dimethylamine, WaterDimethylamine, Water

References

  • Fichez, J., Busca, P., & Prestat, G. "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION." Società Chimica Italiana. Available at: [Link]

  • Gomha, S. M. "ENAMINONES AS BUILDING BLOCKS IN HETEROCYCLIC PREPARATIONS: SYNTHESIS OF NOVEL PYRAZOLES..." Heterocycles. Available at: [Link]

  • Beilstein Journals. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

IR Spectroscopy Identification of the Carbonyl Group in Enaminones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Enaminones (


) represent a privileged scaffold in drug discovery, serving as key intermediates for the synthesis of anticonvulsants, antimicrobials, and various heterocyclic pharmacophores. Their identification relies heavily on the correct interpretation of the carbonyl (

) stretching frequency.[1] Unlike simple ketones or enones, enaminones exhibit a dramatic bathochromic shift (red shift) in their IR spectra due to the "push-pull" electronic effect. This guide provides a rigorous comparative analysis of enaminone spectral signatures against structural alternatives, supported by experimental protocols and mechanistic insights.

Theoretical Framework: The Physics of the Shift

The diagnostic utility of IR spectroscopy for enaminones lies in the unique electronic environment of the carbonyl group.

The Vinylogous Amide Resonance

The enaminone system is often termed a "vinylogous amide." The nitrogen lone pair donates electron density through the


-system to the carbonyl oxygen. This resonance delocalization significantly reduces the double-bond character of the carbonyl group, effectively lengthening the 

bond and lowering its force constant (

).

According to Hooke's Law:



A decrease in bond order (lower 

) results in a lower vibrational frequency (

).
Resonance Visualization

The following diagram illustrates the resonance contribution that leads to the high dipolar character of the enaminone, distinguishing it from simple enones.

Resonance cluster_0 Resonance Structures StructA Neutral Form (N-C=C-C=O) High C=O Bond Order StructB Zwitterionic Form (N+=C-C=C-O-) Single C-O Bond Character StructA->StructB Electron Delocalization (Mesomeric Effect) Effect Result: Dramatic lowering of C=O frequency StructB->Effect

Caption: Resonance structures showing the electron density transfer from Nitrogen to Oxygen, reducing the C=O bond order.

Comparative Analysis: Enaminones vs. Alternatives

To accurately identify an enaminone, one must distinguish its carbonyl signal from structurally related "impostors." The following table consolidates experimental data comparing enaminones with standard ketones, conjugated enones, and amides.

Table 1: Comparative IR Carbonyl Frequencies
Functional GroupStructure

Frequency (cm⁻¹)
Key Diagnostic Feature
Saturated Ketone

1715 ± 10 Sharp, intense peak.[2] Unaffected by resonance.
Conjugated Enone

1675 ± 10 Moderate shift (~40 cm⁻¹) due to conjugation.
Amide (Primary)

1650–1690 "Amide I" band. Overlaps with enones but shows N-H bands.
Enaminone (Tertiary)

1620–1580 Distinctive Low Frequency. Strong intensity due to high dipole change.
Enaminone (Secondary)

1600–1540 Extreme Shift. Intramolecular H-bonding (Z-isomer) lowers

further.
The "Impostor" Problem
  • vs. Enones: A standard

    
    -unsaturated ketone absorbs near 1675 cm⁻¹. An enaminone absorbs nearly 60–100 cm⁻¹ lower. If you see a "ketone" peak below 1600 cm⁻¹, it is almost certainly an enaminone or a metal-chelated carbonyl.
    
  • vs. Amides: While amides also absorb in the 1600s, enaminones typically exhibit a stronger coupling between the

    
     and 
    
    
    
    vibrations. In secondary enaminones, the
    
    
    stretch is often broader and shifted lower (3200–3000 cm⁻¹) compared to the sharper amide
    
    
    bands (3400–3200 cm⁻¹).

Structural Factors Affecting Detection

Intramolecular Hydrogen Bonding (The Z-Isomer Effect)

Secondary enaminones (


) often exist in the Z-conformation (s-cis-like) stabilized by a strong intramolecular hydrogen bond (

).
  • Effect: This H-bond further weakens the

    
     bond, shifting the absorption to 1580–1540 cm⁻¹ .
    
  • Diagnostic: In non-polar solvents (e.g.,

    
    ), this band remains sharp and low. In polar H-bond disrupting solvents (e.g., DMSO, Methanol), the equilibrium may shift, causing the band to move to higher frequencies (~1620 cm⁻¹) as the intramolecular bond breaks.
    
s-cis vs. s-trans Conformations

For tertiary enaminones (no H-bond), steric factors dominate.

  • s-cis: Generally absorbs at a higher frequency due to dipole alignment repulsion.

  • s-trans: Generally absorbs at a lower frequency.

  • Note: This is subtle and often requires variable-temperature IR or computational confirmation.

Experimental Protocol: Reliable Identification

This protocol ensures the exclusion of artifacts (like water peaks) and maximizes spectral resolution for the carbonyl region.

Step-by-Step Methodology
  • Sample Preparation (Solid State):

    • Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture absorption (enaminones can be hygroscopic).

    • Procedure: Place ~5 mg of solid enaminone on the diamond crystal. Apply high pressure to ensure contact.

    • Validation: Check the 3600–3200 cm⁻¹ region. A broad "mound" indicates wetness; sharp peaks indicate N-H stretches.

  • Sample Preparation (Solution State - Optional but Recommended):

    • Solvent: Anhydrous Chloroform (

      
      ) or Dichloromethane (
      
      
      
      ).
    • Concentration: 10 mg/mL.

    • Purpose: To distinguish intramolecular H-bonding.[3] If the low-frequency shift persists at high dilution, the H-bond is intramolecular.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 16 scans (32 recommended for signal-to-noise).

    • Range: 4000–600 cm⁻¹.

  • Data Interpretation Workflow: Use the following logic flow to assign the carbonyl band.

Workflow Start Start: Identify Strong Peak in 1750-1500 cm⁻¹ Region Check1700 Is peak > 1690 cm⁻¹? Start->Check1700 SimpleKetone Likely Simple Ketone/Aldehyde (Not Enaminone) Check1700->SimpleKetone Yes Check1650 Is peak 1690 - 1630 cm⁻¹? Check1700->Check1650 No AmideEnone Likely Amide or Enone (Check N-H region) Check1650->AmideEnone Yes CheckLow Is peak 1620 - 1540 cm⁻¹? Check1650->CheckLow No CheckNH Check 3200-3400 cm⁻¹ Region CheckLow->CheckNH Yes (Diagnostic Range) Tertiary No N-H Band: Tertiary Enaminone (~1620-1580 cm⁻¹) CheckNH->Tertiary Absent Secondary Broad/Shifted N-H Band: Secondary Enaminone (Intramol. H-Bond) (~1600-1540 cm⁻¹) CheckNH->Secondary Present

Caption: Decision tree for distinguishing enaminones from other carbonyl-containing compounds.

Case Study: 4-Amino-3-penten-2-one

To illustrate the magnitude of the shift, we examine 4-amino-3-penten-2-one (Acetylacetonamine), a classic secondary enaminone.

  • Structure:

    
    
    
  • Predicted vs. Observed Data:

    • Predicted (if simple enone): ~1675 cm⁻¹[4]

    • Observed Experimental:1600–1580 cm⁻¹ (Broad, very strong).

  • Analysis: The molecule exists predominantly in the Z-isomer form. The carbonyl oxygen forms a tight hydrogen bond with the amine hydrogen. This interaction, combined with the resonance push from the amino group, shifts the carbonyl band down by nearly 100 wavenumbers compared to a saturated ketone analog (like 2-pentanone, ~1715 cm⁻¹).

  • Coupled Vibration: A second strong band appears near 1520–1500 cm⁻¹ , often assigned to the

    
     stretch coupled with 
    
    
    
    bending. This "doublet" in the 1600–1500 region is a fingerprint of the enaminone moiety.

References

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[5] 4-Amino-3-penten-2-one Spectral Data. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • Gholivand, K., et al. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones. Journal of the American Chemical Society. Retrieved from [Link]

  • Raissi, H., et al. (2002). Vibrational assignment of 4-amino-3-penten-2-one. Spectrochimica Acta Part A. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement. For a compound such as 3-(Dimethylamino)-1-phenyl-2-propen-1-one, a versatile building block in organic synthesis, elemental analysis serves as a definitive gatekeeper for quality control.[1] This guide provides an in-depth comparison of standards and a validated methodology for determining the elemental composition of this compound, moving beyond a simple recitation of steps to explain the critical reasoning behind each choice. Our objective is to equip researchers with a robust framework for generating reliable, publication-quality data.

The Foundational Benchmark: Theoretical Elemental Composition

Before any analysis can be performed, we must establish the theoretical elemental composition of the target molecule. This calculated value is the ultimate benchmark against which all experimental results will be judged.

The molecular formula for 3-(Dimethylamino)-1-phenyl-2-propen-1-one is C₁₁H₁₃NO .[2][3][4] Based on its molecular weight of 175.23 g/mol , the theoretical elemental percentages are as follows:

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ContributionTheoretical Percentage (%)
Carbon (C)12.01111132.12175.40%
Hydrogen (H)1.0081313.1047.48%
Nitrogen (N)14.007114.0077.99%
Oxygen (O)15.999115.9999.13%

Note: These percentages are the ground truth for a 100% pure sample. The primary goal of the analysis is to verify how closely the experimental data matches these values.

The Principle of Analysis: High-Temperature Combustion (CHNS/O Analysis)

The gold standard for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[5] This technique is not merely a preference but a logical choice rooted in its efficiency and precision. The core principle involves the complete and instantaneous oxidation (combustion) of a sample in a high-temperature, oxygen-rich environment.[6][7] This process quantitatively converts the elements of interest into simple, stable gases:

  • Carbon (C) → Carbon Dioxide (CO₂)

  • Hydrogen (H) → Water (H₂O)

  • Nitrogen (N) → Nitrogen Gas (N₂) and some oxides (NOx)

These resultant gases are then swept by an inert carrier gas (typically helium) through a reduction chamber where copper reduces any NOx back to N₂. Subsequently, the gases are separated, often using a gas chromatography (GC) column, and quantified by a thermal conductivity detector (TCD).[8][9] The detector's signal is directly proportional to the concentration of each gas, allowing for a precise calculation of the elemental percentages in the original sample.

Comparison of Certified Reference Materials (CRMs) for Instrument Calibration

An elemental analyzer's accuracy is entirely dependent on its calibration. This is achieved by analyzing a known mass of an ultra-pure, stable organic compound—a Certified Reference Material (CRM) or standard. The choice of standard is critical; an ideal standard is non-hygroscopic, stable under ambient conditions, and has a precisely known elemental composition.

Below is a comparison of commonly used, commercially available standards for CHN analysis. While all are suitable, their different elemental compositions allow for calibration across a range of values, which can be important for validating instrument performance.

StandardMolecular FormulaPurityTheoretical %CTheoretical %HTheoretical %NKey Advantages
Acetanilide [8]C₈H₉NO≥99.5%71.09%6.71%10.36%Highly stable, widely available, good general-purpose standard.
Phenylalanine [10]C₉H₁₁NO₂≥99.5%65.44%6.71%8.48%An amino acid, useful for labs analyzing biological or similar samples.
Atropine [8][11]C₁₇H₂₃NO₃≥99.0%70.56%8.01%4.84%High carbon and hydrogen content, useful for specific calibration needs.
EDTA [10]C₁₀H₁₆N₂O₈≥99.5%41.10%5.52%9.59%Lower carbon content, provides a different calibration point.
Sulfanilamide [11]C₆H₈N₂O₂S≥99.5%41.85%4.68%16.27%Includes sulfur; essential if performing CHNS analysis.

Expert Rationale: For routine analysis of compounds like 3-(Dimethylamino)-1-phenyl-2-propen-1-one, Acetanilide is an excellent primary choice due to its high stability and well-established performance. Its elemental percentages are sufficiently different from the target compound to provide a robust calibration.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating by incorporating system suitability checks and bracketing standards, ensuring the trustworthiness of the results for the target compound.

The entire analytical process can be visualized as a sequential flow from sample preparation to final data analysis.

G cluster_prep 1. Preparation & Calibration cluster_analysis 2. Instrumental Analysis cluster_data 3. Data & Validation weigh_std Weigh CRM (e.g., Acetanilide) on Microbalance encap Encapsulate in Tin Foil Cups weigh_std->encap weigh_spl Weigh Target Compound (3-(Dimethylamino)-1-phenyl...one) weigh_spl->encap autosampler Load into Autosampler encap->autosampler combustion Flash Combustion (~1000°C in pure O₂) autosampler->combustion reduction Gas Reduction (NOx → N₂) combustion->reduction separation GC Separation (CO₂, H₂O, N₂) reduction->separation detection Thermal Conductivity Detection (TCD) separation->detection processing Signal Integration & Calculation detection->processing validation Compare Experimental vs. Theoretical processing->validation acceptance Acceptance Check (Result ±0.4% of Theoretical) validation->acceptance

Caption: Workflow for Elemental Analysis

Instrumentation: A calibrated CHN Elemental Analyzer.

Materials:

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one sample

  • Acetanilide (or other selected CRM)

  • Tin foil cups

  • Microbalance (readable to at least 0.001 mg)

  • Spatulas and forceps

Procedure:

  • Instrument Preparation & Blank Run:

    • Ensure the elemental analyzer has fresh reagents (combustion tube packing, reduction copper, water/CO₂ traps) as per the manufacturer's instructions.

    • Perform several blank runs (empty tin foil cups) to establish a stable, low baseline. The standard deviation of the last five blanks should be minimal (e.g., <0.01% for each element).

    • Causality: This step confirms the system is clean and free from atmospheric leaks or contamination, which could artificially inflate results, particularly for nitrogen.

  • Calibration (K-Factor Determination):

    • Accurately weigh 1-2 mg of Acetanilide into a tin foil cup using a microbalance.[12] Record the exact weight.

    • Seal the cup, ensuring no sample is lost.

    • Analyze the Acetanilide standard. Repeat this analysis 3-5 times.

    • The instrument software will use the known theoretical percentages of the standard and its weighed mass to create a response factor (K-factor) for each element's detection. The relative standard deviation (RSD) of these calibration runs should be <0.5%.

    • Causality: This is the most critical step. It correlates the detector's electronic signal to a precise mass of each element, making the subsequent analysis quantitative.

  • Analysis of the Target Compound:

    • Accurately weigh 1-2 mg of 3-(Dimethylamino)-1-phenyl-2-propen-1-one into a tin foil cup. Record the exact weight.

    • Seal the cup and place it in the instrument's autosampler.

    • Analyze the sample. It is best practice to analyze the unknown sample in triplicate to ensure precision.

  • Calibration Verification (Bracketing):

    • After analyzing the unknown samples, run one more Acetanilide standard.

    • The result for this check standard must fall within a narrow acceptance range of its theoretical value (e.g., ±0.3%).

    • Causality: This "closing standard" verifies that the instrument's calibration did not drift during the analysis of the unknown samples, ensuring the validity of the entire run.

The instrument will report the weight percentages (%C, %H, %N) for your sample of 3-(Dimethylamino)-1-phenyl-2-propen-1-one. The final step is to compare this experimental data with the theoretical values calculated in Section 1.

ElementTheoretical %Experimental % (Example)DeviationPass/Fail
Carbon (C)75.40%75.21%-0.19%Pass
Hydrogen (H)7.48%7.55%+0.07%Pass
Nitrogen (N)7.99%7.85%-0.14%Pass

The Standard of Trustworthiness: For the publication of new small molecules, the widely accepted criterion for purity and identity confirmation is that the experimental elemental analysis results must be within ±0.4% of the theoretical values.[13][14] If the results fall outside this window, it may indicate the presence of impurities, residual solvent, or that the compound has absorbed atmospheric water.

G Theory Theoretical Value (Calculated from C₁₁H₁₃NO) Compare Comparison Result vs. Theory Theory->Compare Benchmark CRM Certified Reference Material (e.g., Acetanilide) Instrument Elemental Analyzer CRM->Instrument Calibrates Experiment Experimental Result (%C, %H, %N of Sample) Instrument->Experiment Measures Experiment->Compare Input

Caption: The Logic of Elemental Analysis Validation

Conclusion

Elemental analysis is a powerful and definitive technique for the structural confirmation and purity assessment of organic compounds like 3-(Dimethylamino)-1-phenyl-2-propen-1-one. Its reliability, however, is not inherent to the instrument alone but is built upon a logical framework of proper calibration with certified standards, meticulous sample handling, and adherence to established validation criteria. By employing a robust workflow that includes bracketing standards and comparing results against the ±0.4% industry benchmark, researchers can generate data with the highest degree of scientific integrity, ensuring confidence in their synthesized materials as they advance through the development pipeline.

References

  • LECO - Combustion Analysis (H, C, N, O, S) - Materials Characterization Services. (2023, December 29). Matco. Retrieved March 8, 2024, from [Link]

  • Combustion analysis - Wikipedia. (n.d.). Wikipedia. Retrieved March 8, 2024, from [Link]

  • Determination of Carbon, Hydrogen, and Nitrogen in Biomass. (n.d.). LECO Corporation. Retrieved March 8, 2024, from [Link]

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one - PubChem. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved March 8, 2024, from [Link]

  • (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]

  • CHEMICAL ANALYSIS AND MATERIALS CHARACTERISATION Carbon, hydrogen, nitrogen and sulphur analyser (CHNS). (n.d.). FPA. Retrieved March 8, 2024, from [Link]

  • Total Nitrogen/Total Carbon by Dry Combustion Method Summary. (n.d.). University of California, Davis. Retrieved March 8, 2024, from [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek. (n.d.). Intertek. Retrieved March 8, 2024, from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP. Retrieved March 8, 2024, from [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. (2024, September 13). Molecules. Retrieved March 8, 2024, from [Link]

  • ORGANIC ELEMENTAL ANALYZER (CHNS/O). (2018, October 24). Eskisehir Osmangazi University. Retrieved March 8, 2024, from [Link]

  • Elemental Impurity Analysis | Pharmaceutical Technology. (2025, March 14). Pharmaceutical Technology. Retrieved March 8, 2024, from [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11). Agilent. Retrieved March 8, 2024, from [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. (2017, May 9). Agilent. Retrieved March 8, 2024, from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved March 8, 2024, from [Link]

  • Standard reference materials for the determination of trace organic constituents in environmental samples. (n.d.). In Comprehensive Analytical Chemistry. Elsevier. Retrieved March 8, 2024, from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved March 8, 2024, from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved March 8, 2024, from [Link]

  • Standards for Elemental Impurities in Pharmaceuticals. (n.d.). Reagecon. Retrieved March 8, 2024, from [Link]

  • Measurements and Standards for Contaminants in Biological (Human) Materials. (n.d.). NIST. Retrieved March 8, 2024, from [Link]

  • Newly Developed Standard Reference Materials for Organic Contaminant Analysis. (n.d.). OSTI.gov. Retrieved March 8, 2024, from [Link]

  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. (2007, August 1). Analytical Chemistry. Retrieved March 8, 2024, from [Link]

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A Researcher's Guide to Distinguishing E/Z Isomers of 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular geometry is not merely an academic exercise; it is a critical determinant of a compound's physical, chemical, and biological properties. In the case of 3-(dimethylamino)-1-phenyl-2-propen-1-one, an enaminone with significant applications in organic synthesis, the geometric isomerism around the C=C double bond gives rise to distinct E and Z isomers. The spatial arrangement of the substituents can profoundly influence reaction kinetics, crystal packing, and interaction with biological targets. This guide provides an in-depth comparison of analytical techniques to reliably distinguish between these two isomers, supported by experimental data and established spectroscopic principles.

The E isomer is generally more thermodynamically stable due to reduced steric hindrance between the phenyl and dimethylamino groups.[1][2] Consequently, it is the predominantly synthesized and commercially available form.[3] The Z isomer, being sterically more hindered, is less stable but its identification and quantification are crucial for understanding reaction mechanisms and ensuring the purity of the desired isomer.

The Decisive Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and definitive method for the structural elucidation of the E and Z isomers of 3-(dimethylamino)-1-phenyl-2-propen-1-one in solution.[4][5] Key diagnostic features are found in ¹H NMR, ¹³C NMR, and particularly in two-dimensional Nuclear Overhauser Effect (NOE) experiments.

¹H NMR: A Window into Chemical Environment and Coupling

The electronic environment of the vinylic protons (Hα and Hβ) is markedly different in the two isomers, leading to distinct chemical shifts (δ). In the E isomer, the Hβ is trans to the carbonyl group and is expected to resonate further downfield compared to the Hβ in the Z isomer. The coupling constant (J) between the two vinylic protons is also a critical indicator: a larger coupling constant (typically 12-18 Hz) is characteristic of a trans relationship, while a smaller J value (6-12 Hz) indicates a cis arrangement.[5]

Nuclear Overhauser Effect (NOE) Spectroscopy: Unambiguous Spatial Correlation

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the spatial proximity of nuclei (typically <5 Å) and provides a direct method to determine stereochemistry.[6][7] By irradiating a specific proton, an enhancement of the signal of nearby protons can be observed. This is the most unequivocal method for assigning the E and Z configuration.

  • For the E isomer: Irradiation of the dimethylamino protons (-N(CH₃)₂) is expected to show an NOE correlation to the vinylic Hβ, as they are on the same side of the double bond.

  • For the Z isomer: Irradiation of the dimethylamino protons would instead show an NOE correlation to the vinylic Hα.

One-dimensional (1D-NOESY/Difference NOE) or two-dimensional (2D-NOESY) experiments can be employed to observe these through-space correlations.[6][8]

Comparative NMR Data
Parameter E-Isomer Z-Isomer (Predicted) Causality
¹H NMR δ (Hα) ~5.7 ppm~5.0 - 5.5 ppmIn the E isomer, Hα is cis to the electron-donating N(CH₃)₂ group, causing it to be more shielded (upfield).
¹H NMR δ (Hβ) ~7.7 ppm~7.0 - 7.5 ppmIn the E isomer, Hβ is trans to the N(CH₃)₂ group and is deshielded by the anisotropic effect of the carbonyl group.
J (Hα-Hβ) ~12-16 Hz~7-12 HzThe dihedral angle between trans protons leads to a larger coupling constant.[5]
¹³C NMR δ (C=O) ~188 ppm~180 - 185 ppmThe geometry of the conjugated system affects the electronic environment of the carbonyl carbon.
¹³C NMR δ (Cα) ~92 ppm~95 - 100 ppmDifferences in steric and electronic effects alter the chemical shifts of the vinylic carbons.[4]
¹³C NMR δ (Cβ) ~153 ppm~145 - 150 ppmThe position relative to the bulky phenyl and dimethylamino groups influences the carbon chemical shift.[4]
NOE Correlation Hβ ↔ -N(CH₃)₂Hα ↔ -N(CH₃)₂Spatial proximity between the dimethylamino group and the adjacent vinylic proton.[7][9]

Experimental Protocols

Protocol 1: ¹H, ¹³C, and 2D-NOESY NMR Spectroscopy

A detailed workflow for acquiring and analyzing NMR data to distinguish the isomers.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis cluster_assign Isomer Assignment prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep2 Transfer to a 5 mm NMR tube prep1->prep2 acq1 Acquire ¹H NMR spectrum acq2 Acquire ¹³C{¹H} NMR spectrum acq1->acq2 acq3 Acquire 2D-NOESY spectrum acq2->acq3 proc1 Process spectra (Fourier transform, phase, and baseline correction) proc2 Analyze ¹H NMR: - Chemical shifts (δ) of vinylic protons - Coupling constant (Jαβ) proc1->proc2 proc3 Analyze ¹³C NMR: - Chemical shifts of C=O and vinylic carbons proc1->proc3 proc4 Analyze 2D-NOESY: - Identify cross-peaks between -N(CH₃)₂ and vinylic protons proc1->proc4 assign_E E-Isomer: Jαβ ≈ 12-16 Hz NOE: Hβ ↔ -N(CH₃)₂ proc2->assign_E assign_Z Z-Isomer: Jαβ ≈ 7-12 Hz NOE: Hα ↔ -N(CH₃)₂ proc2->assign_Z proc4->assign_E proc4->assign_Z cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Insert sample into spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Transfer raw data

Caption: Workflow for NMR-based isomer differentiation.

Complementary Spectroscopic and Chromatographic Methods

While NMR is definitive, other techniques can provide corroborating evidence or serve as rapid screening methods.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups, such as the α,β-unsaturated ketone system.[4] While the IR spectra of the E and Z isomers are often very similar, subtle but consistent differences can be observed, particularly in the "fingerprint region" (<1500 cm⁻¹).[10]

  • C=O Stretch: The carbonyl stretching frequency may differ slightly due to changes in conjugation and dipole moment between the isomers.

  • C=C Stretch: The alkene stretch (~1600-1650 cm⁻¹) can also be informative.

  • Out-of-Plane Bending: For trans alkenes (E-isomer), a characteristic C-H out-of-plane bending vibration is often observed around 960-980 cm⁻¹, which is absent in the cis isomer.[10]

Vibrational Mode E-Isomer (cm⁻¹) Z-Isomer (cm⁻¹) Rationale
ν(C=O) ~1638 cm⁻¹Slightly higher/lowerChanges in the planarity and conjugation of the π-system.
ν(C=C) ~1580-1600 cm⁻¹Slightly different frequencyGeometric constraints affect the vibrational energy of the double bond.
δ(=C-H) out-of-plane ~960-980 cm⁻¹Absent or shiftedThis band is characteristic of trans-disubstituted alkenes.[10]
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

G prep Prepare sample (e.g., KBr pellet or thin film on a salt plate) acq Acquire background spectrum (empty sample compartment) prep->acq run Place sample in spectrometer and acquire spectrum (e.g., 4000-400 cm⁻¹) acq->run proc Process data (background subtraction, baseline correction) run->proc analysis Analyze key bands: - C=O stretch (~1640 cm⁻¹) - C=C stretch (~1590 cm⁻¹) - =C-H bend (~970 cm⁻¹ for E-isomer) proc->analysis

Caption: Standard FT-IR analysis workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the molecule. Since the geometry of the isomers affects the planarity and extent of conjugation, their UV-Vis spectra are expected to differ. The more planar and extended conjugated system of the E isomer typically results in a longer wavelength of maximum absorbance (λmax) and a higher molar absorptivity (ε) compared to the sterically hindered, and likely less planar, Z isomer.[1][11]

Parameter E-Isomer Z-Isomer (Predicted) Rationale
λmax ~320-360 nmShorter λmaxThe E isomer allows for better planarity and more effective π-orbital overlap, lowering the energy of the π→π* transition.[1]
Molar Absorptivity (ε) HigherLowerA higher probability of the electronic transition in the more planar E isomer leads to a more intense absorption band.
Chromatographic Separation

The difference in steric hindrance and overall molecular shape between the E and Z isomers leads to a difference in their dipole moments and polarity. This polarity difference can be exploited for their physical separation using chromatographic techniques.

  • Thin-Layer Chromatography (TLC): A rapid method to check for the presence of multiple isomers. The two isomers should exhibit different retention factors (Rf).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analytical quantification and preparative separation of the isomers.[12][13] Due to its likely lower polarity, the E isomer is expected to elute earlier in reverse-phase HPLC, while the more polar Z isomer would have a longer retention time.

  • Gas Chromatography (GC): If the isomers are thermally stable, GC can also be used for separation, where they would exhibit different retention times based on their boiling points and interaction with the stationary phase.[14]

Technique Expected Observation Principle of Separation
TLC/Column (Normal Phase) E isomer has a higher RfThe less polar isomer interacts less with the polar stationary phase (e.g., silica gel) and travels further.[2]
HPLC (Reverse Phase) E isomer has a shorter retention timeThe less polar isomer has less affinity for the non-polar stationary phase (e.g., C18) when using a polar mobile phase.

Conclusion: An Integrated Analytical Approach

While each technique provides valuable information, a combination of methods ensures the most reliable and comprehensive characterization of the E and Z isomers of 3-(dimethylamino)-1-phenyl-2-propen-1-one. For unequivocal assignment, NOE-based NMR experiments are the gold standard . However, for routine analysis, process monitoring, or purity checks, chromatographic methods like HPLC, correlated with spectroscopic data from reference standards, provide a robust and efficient workflow. This integrated approach empowers researchers to confidently identify, separate, and quantify these isomers, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Spectroscopic Analysis of Enaminone Isomers: A Technical Guide. Benchchem.
  • NOE experiments to define the allene oxide E or Z isomers.
  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one. PubChem. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]

  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • UV Spectra of chalcone derivatives. ResearchGate. [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]

  • Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS. PubMed. [Link]

  • High-performance liquid chromatographic enantioseparation of isopulegol-based ß-amino lactone and ß-amino amide analogs on polysaccharide-based chiral stationary phases focusing on the change of the enantiomer elution order. PubMed. [Link]

  • (E)-3-Dimethylamino-1-phenyl-propenone. PubChem. [Link]

  • Synthesis of Enaminones with Stationary Stereochemistry. SciELO. [Link]

  • INFRARED SPECTROSCOPY (IR). NMSU. [Link]

  • infrared spectrum of E/Z pent-2-ene (cis/trans somers). Doc Brown's Chemistry. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 3-(Dimethylamino)-1-phenyl-2-propen-1-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. Among these, 3-(Dimethylamino)-1-phenyl-2-propen-1-one, an enaminone, presents as a versatile building block in organic chemistry.[1][2] However, its utility is matched by the critical need for stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and operational excellence.

Understanding the Hazard: A Proactive Stance on Safety

3-(Dimethylamino)-1-phenyl-2-propen-1-one is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4][5] While comprehensive toxicological data is not always readily available for research chemicals, the enaminone structure suggests a reactivity profile that necessitates caution. The conjugated system of a nitrogen-carbon double bond and a carbonyl group makes the molecule susceptible to reactions with both nucleophiles and electrophiles, a characteristic that drives its synthetic utility but also underscores the need for controlled handling.[6][7]

Table 1: Hazard Profile of 3-(Dimethylamino)-1-phenyl-2-propen-1-one

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4]
Causes skin irritationSkin Irritation (Category 2)Wear protective gloves and clothing. Avoid contact with skin.
Causes serious eye irritationEye Irritation (Category 2A)Wear eye protection. Avoid contact with eyes.
May cause respiratory irritationSpecific Target Organ Toxicity – Single Exposure (Category 3)Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing dust.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 3-(Dimethylamino)-1-phenyl-2-propen-1-one. The rationale behind each piece of equipment is rooted in mitigating the specific hazards posed by the chemical.

Eye and Face Protection:
  • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Rationale: This is to prevent contact with the eyes from splashes or airborne particles of the solid compound.

Skin Protection:
  • Gloves: Chemical-resistant gloves are mandatory. While specific breakthrough time data for 3-(Dimethylamino)-1-phenyl-2-propen-1-one is not available, nitrile gloves offer broad chemical protection and are a suitable initial choice for incidental contact.[8] For extended handling, consider heavier-duty gloves such as butyl rubber, which provides excellent resistance against a wide variety of chemicals.[9] Always inspect gloves for any signs of degradation or perforation before and during use.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against accidental spills and skin contact.

  • Rationale: The potential for skin irritation necessitates a robust barrier to prevent direct contact.

Respiratory Protection:
  • Requirement: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[5] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

  • Rationale: The irritant nature of the compound to the respiratory tract requires stringent control of airborne exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 3-(Dimethylamino)-1-phenyl-2-propen-1-one is crucial for minimizing risk. The following workflow provides a procedural guide from receipt of the chemical to its final use in an experiment.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receipt & Inspection Receipt & Inspection Secure Storage Secure Storage Receipt & Inspection->Secure Storage Don PPE Don PPE Secure Storage->Don PPE Prepare for use Weighing & Dispensing Weighing & Dispensing Don PPE->Weighing & Dispensing Reaction Setup Reaction Setup Weighing & Dispensing->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Experiment complete Waste Segregation Waste Segregation Decontamination->Waste Segregation Final Disposal Final Disposal Waste Segregation->Final Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.